molecular formula C10H10ClNO4 B1408994 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester CAS No. 1798295-58-5

6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester

Cat. No.: B1408994
CAS No.: 1798295-58-5
M. Wt: 243.64 g/mol
InChI Key: LXHSZPLUZRQMGN-UHFFFAOYSA-N
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Description

6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester is a versatile chemical building block designed for research and development, particularly in medicinal chemistry. This compound integrates a synthetically valuable methyl nicotinate core with a strategically positioned oxetane moiety. The oxetane ring is a highly sought-after motif in modern drug discovery due to its ability to improve key physicochemical properties of drug candidates. Incorporating an oxetane can significantly enhance aqueous solubility, reduce excessive lipophilicity, and improve metabolic stability, making it a valuable isostere for carbonyl groups or gem-dimethyl units . The chloropyridine scaffold provides a handle for further synthetic elaboration via cross-coupling reactions, allowing researchers to diversify the molecular structure around this core. The primary research value of this compound lies in its potential application as an intermediate in the synthesis of novel bioactive molecules. It is particularly relevant for constructing targeted libraries for screening against disease-related targets such as kinases and various enzymatic systems . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-chloro-4-(oxetan-3-yloxy)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-14-10(13)7-3-12-9(11)2-8(7)16-6-4-15-5-6/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHSZPLUZRQMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1OC2COC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1H and 13C NMR spectra data for 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the 1H and 13C NMR Spectral Analysis of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester

Introduction

In the landscape of modern drug discovery and development, molecules incorporating strained heterocyclic systems, such as oxetanes, have garnered significant interest. These motifs can serve as valuable bioisosteres for commonly used functional groups like carbonyls or gem-dimethyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability without compromising biological activity. The title compound, 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester, represents a key intermediate, blending the functionalities of a substituted pyridine core with a strained oxetane ring.

The precise and unambiguous structural elucidation of such novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for this purpose, providing unparalleled insight into the molecular framework through the analysis of nuclear spin interactions. This technical guide offers a comprehensive analysis of the predicted 1H and 13C NMR spectra of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester. As direct experimental data for this specific molecule is not widely published, this document synthesizes data from structurally related analogs and foundational NMR principles to provide a robust, predictive interpretation. This serves as an authoritative reference for researchers engaged in the synthesis and characterization of related compounds.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure and IUPAC-based numbering for 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester are presented below. This numbering will be used for all subsequent spectral assignments.

Caption: Figure 1. Molecular structure and numbering scheme.

Predicted 1H NMR Spectral Data

The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic, oxetane, and methyl ester protons. The analysis is based on established chemical shift ranges and coupling constant patterns observed in substituted pyridines and oxetanes.[1][2]

Table 1: Predicted 1H NMR Data (500 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 8.65s-1HH-2
~ 6.90s-1HH-5
~ 5.40p (quintet)~ 6.51HH-3' (Oxetane CH)
~ 5.05t~ 6.52HH-2'/H-4' (Oxetane CH2, one pair)
~ 4.85t~ 6.52HH-2'/H-4' (Oxetane CH2, other pair)
~ 3.95s-3HH-8 (OCH3)
Detailed 1H NMR Spectral Analysis
  • Aromatic Protons (H-2 and H-5):

    • H-2 (δ ~ 8.65, s): This proton is positioned ortho to the nitrogen atom and meta to the electron-withdrawing methyl ester group (C7). The deshielding effect of the pyridine nitrogen places this proton significantly downfield. Due to the substitution pattern, long-range coupling to H-5 would be minimal (4JHH), likely resulting in a sharp singlet.

    • H-5 (δ ~ 6.90, s): This proton is flanked by two electron-donating atoms (the 4-alkoxy oxygen and the 6-chloro atom via its lone pairs). The strong electron-donating resonance effect of the 4-oxy group significantly shields this position, shifting it upfield. Similar to H-2, any coupling would be a small 4JHH coupling, leading to a signal that is expected to be a singlet.

  • Oxetane Protons (H-2', H-3', H-4'):

    • The oxetane ring protons form a complex spin system. The chemical shifts are based on data for 3-aryloxy oxetanes.[3]

    • H-3' (δ ~ 5.40, p): This methine proton is attached to the carbon bearing the ether oxygen, which is a deshielding environment. It is coupled to the four adjacent methylene protons on C-2' and C-4'. Assuming the coupling constants are similar, it should appear as a quintet (or a multiplet resembling a quintet).

    • H-2'/H-4' (δ ~ 5.05 and 4.85, t): The four methylene protons on the oxetane ring are diastereotopic. However, in many similar structures, they exhibit simplified patterns. They are coupled to the H-3' proton. A common pattern observed is two triplets, each integrating to 2H.[4][5] The protons are highly deshielded due to their proximity to the ring oxygen (O').

  • Methyl Ester Protons (H-8):

    • H-8 (δ ~ 3.95, s): The three protons of the methyl ester group are chemically equivalent and show no coupling to other protons, resulting in a characteristic sharp singlet. Its chemical shift is typical for a methyl ester attached to an aromatic ring.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon environment. The predicted chemical shifts are based on substituent effects on pyridine rings and known values for oxetane systems.[6]

Table 2: Predicted 13C NMR Data (125 MHz, CDCl3)

Chemical Shift (δ, ppm)Assignment
~ 167.5C-4 (Ar-O)
~ 164.0C-7 (C=O, Ester)
~ 153.0C-6 (Ar-Cl)
~ 151.5C-2 (Ar-H)
~ 115.0C-3 (Ar-CO)
~ 110.0C-5 (Ar-H)
~ 75.0C-2'/C-4' (Oxetane CH2)
~ 68.0C-3' (Oxetane CH-O)
~ 53.0C-8 (OCH3)
Detailed 13C NMR Spectral Analysis
  • Pyridine Ring Carbons (C-2 to C-6):

    • C-4 (δ ~ 167.5): This carbon is directly attached to the electron-donating ether oxygen, causing a significant downfield shift due to the resonance effect. This is the most downfield carbon of the pyridine ring.

    • C-6 (δ ~ 153.0): The carbon bearing the chlorine atom is deshielded due to the inductive effect of the halogen.

    • C-2 (δ ~ 151.5): This carbon, adjacent to the ring nitrogen, is also significantly deshielded.

    • C-3 (δ ~ 115.0): The attachment of the ester group places this carbon in a relatively shielded position compared to the other substituted carbons.

    • C-5 (δ ~ 110.0): This carbon experiences the shielding effect from the 4-oxy group and is expected to be the most upfield of the aromatic carbons.

  • Ester Carbons (C-7, C-8):

    • C-7 (δ ~ 164.0): The carbonyl carbon of the methyl ester appears in its characteristic downfield region.

    • C-8 (δ ~ 53.0): The methyl carbon of the ester is found in the typical upfield region for sp3 carbons bonded to oxygen.

  • Oxetane Ring Carbons (C-2', C-3', C-4'):

    • C-2'/C-4' (δ ~ 75.0): These two methylene carbons are equivalent due to symmetry and are deshielded by the adjacent ring oxygen (O').

    • C-3' (δ ~ 68.0): The methine carbon, directly attached to the bridging ether oxygen, is also deshielded but typically appears slightly upfield compared to the C-2'/C-4' carbons in such systems.[7]

Experimental Validation Workflow

To empirically validate the predicted structure, a series of 2D NMR experiments would be essential. The following diagram illustrates the logical workflow for structural confirmation.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments cluster_confirm Structural Confirmation H1 ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Vicinal Coupling) H1->COSY Identify H-H spin systems (e.g., within oxetane ring) HSQC HSQC (Direct ¹H-¹³C Correlation) H1->HSQC Assign protons to directly attached carbons C13 ¹³C NMR & DEPT (Carbon Count & Type - CH, CH₂, CH₃) C13->HSQC Confirm Final Structure Assignment COSY->Confirm HMBC HMBC (Long-Range ¹H-¹³C Correlation, 2-3 bonds) HSQC->HMBC Anchor for long-range correlations HMBC->Confirm Establish connectivity across quaternary carbons & heteroatoms H3_oxetane Oxetane H-3' (~5.40 ppm) C4_pyridine Pyridine C-4 (~167.5 ppm) H3_oxetane->C4_pyridine Key HMBC correlation (H-3' → C-4) confirms the ether linkage

Caption: Figure 2. Workflow for NMR-based structural elucidation.

A critical correlation for confirming the connectivity between the two main fragments would be an HMBC cross-peak between the oxetane methine proton (H-3') and the pyridine C-4 carbon. This 3JCH coupling across the ether linkage provides definitive proof of the structure.

Standardized Experimental Protocol

Acquiring high-quality, reproducible NMR data is contingent on a meticulous experimental approach.

Sample Preparation
  • Mass Requirement: Weigh approximately 5-10 mg of the sample for 1H NMR and 20-50 mg for 13C NMR.[6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common first choice for moderately polar organic compounds. If solubility is an issue, DMSO-d6 or Acetone-d6 can be used. The choice of solvent can slightly alter chemical shifts.[8][9]

  • Procedure:

    • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a small vial.

    • Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube to remove any particulate impurities.[10]

    • Cap the NMR tube securely. Ensure the liquid height is appropriate for the spectrometer's probe (typically ~4 cm).[11]

NMR Data Acquisition

The following parameters are recommended for a 400 or 500 MHz spectrometer.[12][13]

  • 1H NMR Acquisition:

    • Spectrometer Frequency: 500 MHz

    • Pulse Program: Standard single pulse (e.g., 'zg30')

    • Acquisition Time (aq): ~3-4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 8-16, adjust for desired signal-to-noise ratio.

    • Spectral Width (sw): 16 ppm (centered around 5-6 ppm)

  • 13C NMR Acquisition:

    • Spectrometer Frequency: 125 MHz

    • Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30')

    • Acquisition Time (aq): ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 1024 or more, depending on sample concentration.

    • Spectral Width (sw): 240 ppm (centered around 100 ppm)

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually or automatically to ensure all peaks are in positive absorption mode.

  • Calibrate the chemical shift axis. For CDCl3, reference the residual solvent peak to δ 7.26 ppm for 1H and δ 77.16 ppm for 13C.

  • Integrate the signals in the 1H spectrum.

  • Perform peak picking to identify the precise chemical shift of each signal.

References

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug design and discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Carreira, E. M., & Fessard, T. (2014). The oxetane motif in drug discovery. Chemical Reviews, 114(17), 8257-8322. [Link]

  • Reddy, T. S., et al. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Connect Journals. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide.[Link]

  • Bruker. General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz Bruker Avance III HD spectrometer.[Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.[Link]

  • University of Texas Health Science Center at San Antonio. Step-by-step procedure for NMR data acquisition.[Link]

  • Emory University NMR Center. (2013). NMR Experiment Procedure.[Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants.[Link]

  • Iowa State University. NMR Coupling Constants.[Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.[Link]

  • Wuitschik, G., et al. (2010). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • ResearchGate. (2018). 1 H NMR spectra (CDCl 3 ) of oxetane and POx.[Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.[Link]

  • UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences.[Link]

  • MDPI. (2020). Chemical Space Exploration of Oxetanes.[Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind.[Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds.[Link]

  • transparencia.cmcamacari.ba.gov.br. Basic 1h And 13c Nmr Spectroscopy.[Link]

Sources

The Oxetane Moiety as a Strategic Tool in Medicinal Chemistry: A Deep Dive into the Physicochemical Properties of Substituted Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the strategic manipulation of physicochemical properties is paramount to the successful development of novel therapeutics. The introduction of small, strained ring systems has emerged as a powerful tactic to favorably modulate these characteristics. Among these, the oxetane ring has garnered significant attention for its ability to impart improved aqueous solubility, metabolic stability, and lipophilicity profiles. This technical guide provides an in-depth exploration of the physicochemical properties of nicotinic acid derivatives substituted with an oxetane moiety. We will delve into the causal relationships behind the experimental choices for characterizing these compounds, providing detailed, field-proven protocols for the determination of key parameters including lipophilicity (LogP/LogD), acidity (pKa), and metabolic stability. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of oxetane-based scaffolds in their medicinal chemistry programs.

Introduction: The Rationale for Oxetane Substitution in Nicotinic Acid Scaffolds

Nicotinic acid, a fundamental pyridinecarboxylic acid, and its derivatives are prevalent motifs in a wide array of biologically active compounds.[1][2] However, their inherent physicochemical properties can often present challenges in drug development, including issues with solubility, metabolic lability, and membrane permeability. The incorporation of an oxetane ring offers a compelling strategy to address these limitations.[3][4]

The oxetane moiety, a four-membered cyclic ether, is more than a simple steric bulk. Its defining characteristics—polarity, metabolic stability, and a three-dimensional structure—can profoundly and predictably alter the properties of a parent molecule.[5][6] When appended to a nicotinic acid core, the oxetane ring can act as a "pharmacological adjuvant," fine-tuning the molecule's behavior in a biological system. This guide will dissect the key physicochemical parameters influenced by this substitution and provide the practical tools for their assessment.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

A compound's lipophilicity, quantified by the logarithm of its partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[7] The introduction of an oxetane ring generally leads to a reduction in lipophilicity compared to isosteric aliphatic groups, a desirable attribute for improving aqueous solubility and reducing off-target effects.[8][9]

Table 1: Predicted Lipophilicity of a Model Oxetane-Substituted Nicotinic Acid Derivative
CompoundStructurePredicted cLogP
Nicotinic Acid0.36
6-(Oxetan-3-yl)nicotinic acid-0.15

Note: cLogP values are computationally predicted and serve as an illustration. Experimental determination is crucial for accurate assessment.

Experimental Protocol: Determination of LogP by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reliable and high-throughput method for the experimental determination of LogP.[10][11][12]

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be accurately determined.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Reference standards with known LogP values (e.g., a homologous series of alkylbenzenes)

  • Test compound (oxetane-substituted nicotinic acid derivative)

  • Methanol (for sample dissolution)

Procedure:

  • Preparation of Standard Solutions: Prepare stock solutions of the reference standards and the test compound in methanol at a concentration of 1 mg/mL.

  • HPLC Method Setup:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 260 nm (or the λmax of the test compound)

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-17 min: 90% B

      • 17-18 min: 90-10% B

      • 18-20 min: 10% B

  • Calibration Curve Generation: Inject the reference standards and record their retention times (t_R_). Plot a graph of the known LogP values against the corresponding log k' values, where k' = (t_R_ - t_0_) / t_0_ (t_0_ is the column dead time).

  • Sample Analysis: Inject the test compound and determine its retention time.

  • LogP Calculation: Using the calibration curve, determine the LogP of the oxetane-substituted nicotinic acid derivative from its calculated log k'.

Causality Behind Experimental Choices:

  • Reverse-phase HPLC: This technique is chosen for its ability to separate compounds based on their hydrophobicity, directly correlating to LogP.

  • Gradient Elution: A gradient is employed to ensure the timely elution of both hydrophilic and lipophilic compounds, providing a broad analytical window.

  • Formic Acid in Mobile Phase: The addition of an acid suppresses the ionization of the carboxylic acid group on the nicotinic acid derivative, allowing for a more accurate determination of the intrinsic partition coefficient (LogP) of the neutral species.

Acidity Constant (pKa): Modulating Ionization and Target Engagement

The pKa of a molecule dictates its ionization state at a given pH, which in turn influences its solubility, permeability, and ability to interact with biological targets.[13] Nicotinic acid itself is a weak acid with a pKa of approximately 4.85 for the carboxylic acid and a pKa of around 2.0 for the protonated pyridine nitrogen.[14] The electron-withdrawing nature of the oxetane ring can influence the pKa of the nearby carboxylic acid and the basicity of the pyridine nitrogen.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for the accurate determination of pKa values.[13][15][16][17][18]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored as a function of the titrant volume. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve.

Materials:

  • pH meter with a combination glass electrode

  • Automatic titrator or a burette

  • Stir plate and stir bar

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Test compound (oxetane-substituted nicotinic acid derivative)

  • Degassed, deionized water

  • Potassium chloride (KCl) to maintain constant ionic strength

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the test compound in degassed, deionized water to a final concentration of approximately 1-5 mM. Add KCl to a final concentration of 0.15 M.

  • Titration Setup: Calibrate the pH meter using standard buffers (pH 4, 7, and 10). Place the sample solution in a beaker with a stir bar and immerse the pH electrode.

  • Titration (for acidic pKa): Titrate the solution with standardized 0.1 M NaOH, recording the pH after each incremental addition of titrant. Continue the titration past the equivalence point.

  • Titration (for basic pKa): Titrate a separate sample solution with standardized 0.1 M HCl.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted to accurately determine the equivalence point.

Causality Behind Experimental Choices:

  • Potentiometric Titration: This is a direct and highly accurate method for determining the pKa of ionizable groups.

  • Degassed, Deionized Water: The use of degassed water minimizes the interference from dissolved carbon dioxide, which can affect the pH of the solution.

  • Constant Ionic Strength: Maintaining a constant ionic strength with KCl minimizes changes in activity coefficients, leading to a more accurate pKa determination.

Metabolic Stability: Engineering Resistance to Biotransformation

The metabolic stability of a drug candidate is a key factor in determining its in vivo half-life and oral bioavailability. The introduction of an oxetane ring can enhance metabolic stability by blocking sites of metabolism or by altering the electronic properties of the molecule to make it a poorer substrate for metabolizing enzymes, such as cytochrome P450s.[8][9]

Table 2: Illustrative Metabolic Stability Data
CompoundIn Vitro Half-life (t_1/2_) in Human Liver Microsomes (min)Intrinsic Clearance (CL_int_) (µL/min/mg protein)
Nicotinic Acid Derivative (without oxetane)1546.2
Oxetane-Substituted Nicotinic Acid Derivative4515.4

Note: These are hypothetical values to illustrate the expected trend. Actual data will vary depending on the specific structures.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol describes a standard assay to assess the metabolic stability of a compound.

Principle: The test compound is incubated with human liver microsomes, a source of drug-metabolizing enzymes, in the presence of the necessary cofactor, NADPH. The disappearance of the parent compound over time is monitored to determine its metabolic rate.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compound (oxetane-substituted nicotinic acid derivative)

  • Positive control compound with known metabolic lability (e.g., verapamil)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a master mix containing HLM and phosphate buffer. Pre-warm to 37°C.

  • Reaction Initiation: Add the test compound and positive control to separate wells of a 96-well plate. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line gives the rate constant of metabolism (k). The in vitro half-life (t_1/2_) is calculated as 0.693/k, and the intrinsic clearance (CL_int_) is calculated as (V/P) * k, where V is the incubation volume and P is the protein concentration.

Causality Behind Experimental Choices:

  • Human Liver Microsomes: HLMs are a rich source of Phase I drug-metabolizing enzymes, particularly cytochrome P450s, making them a standard in vitro model for assessing metabolic stability.

  • NADPH Regenerating System: This system provides a continuous supply of the essential cofactor NADPH, which is required for the activity of most CYP450 enzymes.

  • LC-MS/MS Analysis: This highly sensitive and specific analytical technique allows for the accurate quantification of the parent compound even in a complex biological matrix.

Visualizing the Workflow: From Synthesis to Characterization

The following diagram illustrates the typical workflow for the synthesis and physicochemical characterization of oxetane-substituted nicotinic acid derivatives.

G cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization Start Starting Materials (e.g., Halogenated Nicotinic Acid, Oxetane Precursor) Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification LogP LogP Determination (HPLC) Purification->LogP Characterize Final Compound pKa pKa Determination (Potentiometric Titration) Purification->pKa Characterize Final Compound MetStab Metabolic Stability (HLM Assay) Purification->MetStab Characterize Final Compound Solubility Solubility Assay Purification->Solubility Characterize Final Compound

Caption: A generalized workflow for the synthesis and physicochemical evaluation of oxetane-substituted nicotinic acid derivatives.

Conclusion: The Strategic Advantage of Oxetane Substitution

The incorporation of an oxetane moiety into the nicotinic acid scaffold represents a sophisticated and effective strategy for optimizing the physicochemical properties of drug candidates. By judiciously employing this unique heterocycle, medicinal chemists can favorably influence a molecule's solubility, lipophilicity, and metabolic stability, thereby enhancing its potential for clinical success. The experimental protocols and rationale detailed in this guide provide a robust framework for the comprehensive characterization of these promising compounds, empowering researchers to make data-driven decisions in their drug discovery endeavors. The continued exploration of such innovative chemical motifs will undoubtedly pave the way for the development of the next generation of therapeutics.

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  • (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. Retrieved from [Link]

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  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Some Nicotinic Acid Complexes. (2017). ResearchGate. Retrieved from [Link]

  • High throughput HPLC method for determining Log P values. (n.d.). Google Patents.
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  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. (n.d.). Regular Article. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Compound Nicotinamide (FDB012485). (2010). FooDB. Retrieved from [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. Retrieved from [Link]

  • Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. (n.d.). PMC. Retrieved from [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved from [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2016). Index of /. Retrieved from [Link]

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (2004). Scientific Research Publishing. Retrieved from [Link]

  • Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. (n.d.). European Journal of Chemistry. Retrieved from [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2025). PMC. Retrieved from [Link]

  • Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. (n.d.). [No source found].
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  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. Retrieved from [Link]

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  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Oxetane-Containing Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Oxetane-Containing Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a powerful tactic for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring has emerged as a particularly valuable motif.[1][2] Its ability to act as a "non-classical isostere" for carbonyl groups or gem-dimethyl fragments allows for subtle yet impactful modulation of properties like aqueous solubility, metabolic stability, and lipophilicity.[1][2] When coupled with the pyridine scaffold—a cornerstone of countless pharmaceuticals due to its hydrogen bonding capabilities and metabolic resilience—the resulting oxetane-containing pyridines represent a class of compounds with immense therapeutic potential.[3]

As these novel structures progress through the drug development pipeline, their unambiguous characterization is paramount. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural information.[4][5] Understanding the fragmentation patterns of these molecules under various ionization conditions is not merely an academic exercise; it is essential for metabolite identification, impurity profiling, and ensuring the structural integrity of active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the core fragmentation patterns of oxetane-containing pyridines, synthesized from established mass spectrometry principles and field-proven insights. We will deconstruct the fragmentation behavior of the constituent rings—pyridine and oxetane—before postulating the fragmentation pathways of the combined scaffold. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation of novel chemical entities.

The Influence of Ionization: EI vs. ESI

The fragmentation of a molecule is fundamentally directed by the ionization method employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), induce fragmentation through distinct mechanisms that dictate the resulting mass spectrum.

  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule, causing the ejection of an electron to form an energetically unstable molecular ion (M+•).[6][7] This excess energy promotes extensive and often complex fragmentation, providing a detailed "fingerprint" of the molecule's structure.[8] EI is invaluable for structural elucidation of novel compounds due to its reproducible and library-searchable spectra.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution, typically by protonation ([M+H]+) or sodiation ([M+Na]+).[9][10] It imparts significantly less internal energy to the ion compared to EI, often leaving the molecular ion intact.[10] Fragmentation is typically induced in a controlled manner using tandem mass spectrometry (MS/MS), where the precursor ion is isolated and collided with an inert gas (Collision-Induced Dissociation, or CID).[9] ESI-MS/MS is the cornerstone of modern pharmacokinetic and metabolomics studies.

For this guide, we will focus primarily on the fragmentation patterns expected under EI conditions to build a fundamental understanding of the intrinsic bond strengths and stabilities of the ions. We will then discuss how these pathways may be reflected in ESI-MS/MS experiments.

Part 1: Deconstructing the Fragments - The Building Blocks

To predict the fragmentation of a complex molecule like an oxetane-pyridine conjugate, we must first understand the behavior of its components.

The Pyridine Ring: A Stable Core

The pyridine ring is an aromatic heterocycle that is remarkably stable under mass spectrometric conditions. Fragmentation is typically dominated by the loss of substituents, while the ring itself remains intact.[11] For a simple substituted pyridine, the molecular ion is often one of the most abundant peaks. Key fragmentation pathways for pyridine-containing compounds include:

  • Loss of Substituents: The most common fragmentation pathway involves the cleavage of the bond connecting a substituent to the ring.

  • Ring Cleavage: While less common, the pyridine ring can fragment via the loss of small neutral molecules like HCN (27 Da).

  • Hydrogen Rearrangements: Processes like the Smiles rearrangement have been observed in more complex pyridine derivatives, often involving heteroatom linkers.[11][12]

The position of substitution (α, β, or γ) can influence the fragmentation pathways, allowing for isomer differentiation through careful analysis of the resulting spectra.[13]

The Oxetane Ring: Strain-Driven Cleavage

The four-membered oxetane ring possesses significant ring strain (~106 kJ/mol), which makes it susceptible to characteristic ring-opening and fragmentation pathways.[2] Studies on simple oxetanes, such as 2-methyloxetane under EI-MS, reveal dominant and predictable fragmentation mechanisms.[14]

The primary fragmentation pathways are:

  • Transannular Cleavage: This is a hallmark of cyclic ethers. The molecular ion can undergo cleavage across the ring to eliminate a neutral alkene (e.g., ethene, C₂H₄, 28 Da) and form a radical cation of the remaining fragment.

  • α-Cleavage: Following ionization at the oxygen atom, cleavage of an adjacent C-C bond (α-cleavage) is a common initiation step. This can be followed by subsequent rearrangements or further cleavages.

  • Ring-Opening and Loss of Small Molecules: The strained ring can open to a linear radical cation, which then fragments by losing stable neutral molecules like formaldehyde (CH₂O, 30 Da).

For 2-methyloxetane, prominent fragments are observed at m/z 43 ([C₂H₃O]⁺), 42 ([C₃H₆]⁺•), and 29 ([CHO]⁺), originating from these characteristic pathways.[14]

Part 2: Assembling the Puzzle - Fragmentation of Oxetane-Containing Pyridines

Let us consider a representative molecule, 3-(oxetan-3-yl)pyridine , to illustrate the expected fragmentation patterns. The initial ionization event under EI is critical. The charge will likely be localized on either the pyridine nitrogen or the oxetane oxygen, both of which possess non-bonding electrons. The relative ionization energy of these sites will dictate the primary fragmentation routes. Given the aromaticity and resonance stabilization available to the pyridine ring, ionization on the pyridine nitrogen is a highly probable event. However, pathways originating from ionization on the oxetane oxygen must also be considered.

Proposed Fragmentation Pathways

Based on the principles discussed, we can propose several competing fragmentation pathways for 3-(oxetan-3-yl)pyridine (Molecular Weight: 135.0684 g/mol ).

Pathway A: Cleavage at the Pyridine-Oxetane Bond

This pathway involves the simplest cleavage of the C-C bond connecting the two rings. This can occur in two ways, depending on which fragment retains the charge.

  • Formation of the Pyridiniumyl Ion (m/z 78): Cleavage where the charge is retained by the pyridine ring results in the pyridiniumyl cation. This is often a stable and common fragment for substituted pyridines.[13]

  • Formation of the Oxetanyl Cation (m/z 57): If the charge is retained by the oxetane fragment, a C₃H₅O⁺ ion is formed.

Pathway B: Oxetane Ring Fragmentation (Transannular Cleavage)

This pathway is initiated by the characteristic ring cleavage of the oxetane moiety.

  • The molecular ion undergoes a retro [2+2] cycloaddition (transannular cleavage).

  • This results in the expulsion of a neutral formaldehyde molecule (CH₂O, 30 Da).

  • The resulting fragment ion would be a vinylpyridine radical cation at m/z 105 . This is a highly probable and diagnostically significant fragmentation.

Pathway C: Oxetane Ring-Opening and Rearrangement

This pathway involves a more complex rearrangement following the initial ring opening of the oxetane.

  • The oxetane ring opens to form a diradical or zwitterionic intermediate.

  • A hydrogen rearrangement can occur, followed by cleavage.

  • This can lead to the formation of a pyridyl-substituted acylium ion ([Py-CO]⁺) at m/z 106 after the loss of an ethyl radical.

The following diagram illustrates these primary fragmentation pathways.

G cluster_A Pathway A: C-C Bond Cleavage cluster_B Pathway B: Transannular Cleavage cluster_C Pathway C: Ring-Opening & Rearrangement M [3-(Oxetan-3-yl)pyridine]⁺• m/z 135 A1 [Pyridine]⁺• m/z 78 M->A1 - C₃H₅O• A2 [C₃H₅O]⁺ m/z 57 M->A2 - Py• B1 [M - CH₂O]⁺• m/z 105 M->B1 - CH₂O C1 [M - C₂H₅•]⁺ m/z 106 M->C1 - C₂H₅•

Caption: Proposed EI fragmentation pathways for 3-(oxetan-3-yl)pyridine.

Summary of Key Diagnostic Fragments

The following table summarizes the key fragments that would be diagnostically significant in identifying an oxetane-pyridine structure.

m/z Proposed Ion Structure Fragmentation Pathway Significance
135[M]⁺•Molecular IonConfirms molecular weight.
105[M - CH₂O]⁺•Transannular CleavageHighly diagnostic for the oxetane ring.
106[M - C₂H₅•]⁺Ring-Opening & RearrangementSuggests an oxetane substituent.
78[Pyridine]⁺•C-C Bond CleavageConfirms the presence of a pyridine core.
57[C₃H₅O]⁺C-C Bond CleavageConfirms the presence of the oxetane substituent.

In an ESI-MS/MS experiment of the protonated molecule ([M+H]⁺, m/z 136), similar fragmentation patterns involving the loss of neutral molecules would be expected. For instance, the loss of formaldehyde (30 Da) to produce a fragment at m/z 106 would be a very likely and diagnostically useful transition.

Part 3: Experimental Protocol & Workflow

To ensure the generation of high-quality, reproducible data, a standardized experimental protocol is essential. The following outlines a typical workflow for analyzing an oxetane-containing pyridine using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Sample Preparation
  • Solubilization: Dissolve approximately 1 mg of the purified compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Dilution: Create a working solution by diluting the stock solution to a final concentration of approximately 10-50 µg/mL. The optimal concentration may require adjustment to avoid detector saturation.

  • Filtration: (Optional) If any particulate matter is visible, filter the working solution through a 0.22 µm PTFE syringe filter.

GC-MS Instrumentation and Parameters

The following parameters are typical for the analysis of semi-volatile heterocyclic compounds.[8][15]

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[8] This is the industry standard, providing sufficient energy for reproducible fragmentation and allowing for library comparison.

  • Ion Source Temperature: 200-230 °C.[8] This temperature ensures volatilization without inducing thermal degradation of the analyte.

  • GC Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm DB-5ms or equivalent.

  • Carrier Gas: Helium, with a constant flow rate of 1.0-1.5 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Scan Range: m/z 40 - 400.

Data Analysis Workflow

The following diagram outlines the logical workflow for sample analysis and structural confirmation.

G A Sample Preparation (Dilution in Volatile Solvent) B GC-MS Analysis (EI, 70 eV) A->B C Acquire Total Ion Chromatogram (TIC) B->C D Extract Mass Spectrum of Target Peak C->D E Identify Molecular Ion (M⁺•) (e.g., m/z 135) D->E F Analyze Fragmentation Pattern E->F G Identify Diagnostic Fragments (e.g., m/z 105, 78, 57) F->G H Propose Fragmentation Mechanisms G->H I Structural Confirmation H->I

Caption: Standard workflow for MS analysis and structural elucidation.

Conclusion

The mass spectral fragmentation of oxetane-containing pyridines is a predictable process governed by the fundamental chemical properties of the two constituent rings. The analysis is characterized by a competition between pathways involving simple bond cleavage between the rings and strain-relieving fragmentation of the oxetane moiety. The observation of a neutral loss of 30 Da (formaldehyde) from the molecular ion is a particularly strong indicator of the oxetane ring's presence. By leveraging high-resolution mass spectrometry and a systematic approach to data interpretation, researchers can confidently elucidate the structures of these medicinally important compounds. This guide provides the foundational knowledge and practical framework necessary to tackle the analytical challenges presented by this emerging class of molecules, ultimately accelerating the pace of drug discovery and development.

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An In-depth Technical Guide to the Solubility Profile of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, understanding the solubility profile of a new chemical entity (NCE) is not merely a perfunctory step but a cornerstone of its entire development trajectory. Poor solubility is a significant hurdle that can lead to diminished bioavailability, formulation challenges, and ultimately, the failure of a promising therapeutic candidate.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester, a compound of interest in contemporary pharmaceutical research. We will delve into the theoretical considerations that govern its solubility, present a robust experimental protocol for its determination, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this critical physicochemical property.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure. 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester possesses a unique combination of functional groups that dictate its interactions with various organic solvents.

A detailed examination of its structure reveals several key features:

  • Aromatic Pyridine Ring: The core of the molecule is a substituted pyridine ring, a heterocyclic aromatic system. The nitrogen atom in the ring can act as a hydrogen bond acceptor, influencing its interaction with protic solvents.

  • Chloro Group: The electron-withdrawing nature of the chloro substituent at the 6-position can impact the electron density of the aromatic ring, modulating its polarity and potential for π-π stacking interactions.

  • Oxetane Ring: The presence of the oxetane ring, a four-membered cyclic ether, introduces a polar and sterically demanding moiety. The ether oxygen can act as a hydrogen bond acceptor.

  • Methyl Ester Group: The methyl ester at the 3-position provides another site for potential hydrogen bonding and contributes to the overall polarity and lipophilicity of the molecule.

The interplay of these functional groups suggests a molecule with moderate polarity. Its solubility will be highly dependent on the ability of a solvent to engage in specific interactions, such as hydrogen bonding and dipole-dipole interactions.[3][4]

Visualizing Molecular Interactions

To better understand the potential for solute-solvent interactions, a diagram illustrating the key functional groups and their interactive potential is presented below.

Molecular_Interactions cluster_molecule 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester cluster_interactions Potential Solute-Solvent Interactions mol [Structure Placeholder: Aromatic ring with Cl, O-oxetane, and COOCH3 substituents] H_bond_acceptor Hydrogen Bond Acceptor mol->H_bond_acceptor Pyridine N Ester O Oxetane O Dipole_dipole Dipole-Dipole mol->Dipole_dipole C-Cl bond C=O bond C-O bonds Pi_stacking π-π Stacking mol->Pi_stacking Pyridine Ring Solubility_Workflow start Start prepare_solutions Prepare Saturated Solutions (Add excess solid to solvent) start->prepare_solutions equilibrate Equilibrate (Shake at constant temperature, e.g., 24-48h) prepare_solutions->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate filter Filter Supernatant (0.22 µm syringe filter) separate->filter dilute Dilute Sample for Analysis filter->dilute analyze Analyze by HPLC dilute->analyze quantify Quantify Concentration (Using a calibration curve) analyze->quantify end End quantify->end

Sources

An In-depth Technical Guide to the Safety and Handling of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester. This guide is compiled by a Senior Application Scientist to provide a comprehensive safety and handling framework based on the chemical's structural components and established principles for handling novel chemical compounds.[1][2][3] The recommendations herein are derived from an analysis of its constituent moieties: a chlorinated pyridine ring, a methyl ester, and an oxetane ether linkage. All new or uncharacterized compounds should be treated as hazardous until proven otherwise.[1][2]

Predicted Hazard Identification and Risk Assessment

The overall risk profile of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester is determined by the synergistic and individual contributions of its structural fragments. A thorough risk assessment is mandatory before commencing any experimental work.[3]

The Chlorinated Pyridine Core

The presence of a chlorinated heterocyclic aromatic system is a primary safety concern. Chlorinated organic compounds are a class of chemicals that often exhibit significant toxicity and can have detrimental effects on human health, potentially causing organ damage or cancer.[4][5][6]

  • Toxicity: Substituted pyridines can be toxic, with potential health effects on the liver, as well as neurological and renal systems.[7][8] Pyridine itself is classified as a possible human carcinogen (IARC Group 2B).[9]

  • Thermal Decomposition: When heated to decomposition, chlorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen chloride (HCl), phosgene (COCl2), and nitrogen oxides (NOx).[10]

  • Environmental Persistence: Many chlorinated aromatic compounds are persistent in the environment and can be toxic to aquatic life.[11]

The Nicotinic Acid Methyl Ester Moiety

Nicotinic acid (Niacin or Vitamin B3) and its esters are biologically active. While essential in small doses, high concentrations can have pharmacological and toxicological effects.

  • Biological Activity: High doses of nicotinic acid are known to cause skin flushing, and in some cases, can lead to more severe issues like glucose intolerance and hepatotoxicity.[12][13][14] Although the target compound is an ester, it could be hydrolyzed in vivo to the parent nicotinic acid, potentially eliciting similar biological responses.

  • Toxicological Data by Analogy: Studies on nicotinic acid and its esters suggest they are generally not genotoxic or a concern for carcinogenicity or reproductive toxicity at typical exposure levels.[15] However, high-dose exposure, particularly with sustained-release formulations, has been linked to liver damage.[12][14]

The Oxetane Ring

The four-membered oxetane ring is a strained cyclic ether. This ring strain influences its reactivity and properties.

  • Reactivity: The inherent strain in the oxetane ring makes it susceptible to ring-opening reactions, especially in the presence of acids or certain nucleophiles.[16][17] This reactivity is a double-edged sword; while useful in synthesis, it can also lead to unintended reactions with incompatible materials.

  • Medicinal Chemistry Context: In drug design, oxetanes are often incorporated to improve physicochemical properties like solubility and metabolic stability.[18] They are generally more stable than the more strained epoxides.[17] However, their stability is not absolute, and conditions such as low pH should be avoided during handling and storage.

Predicted Overall Hazard Profile

Based on the analysis of its structural components, the following hazard summary can be inferred for 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester.

Hazard CategoryPredicted HazardRationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Based on general toxicity of substituted pyridines and chlorinated organics.[6]
Skin Corrosion/Irritation Causes skin irritation.Chlorinated solvents and pyridine derivatives can be irritating to the skin.[5][19]
Serious Eye Damage/Irritation Causes serious eye irritation.Common hazard for many organic chemicals, especially those with irritating properties.[20]
Carcinogenicity/Mutagenicity Suspected of causing genetic defects or cancer.Pyridine is classified as a possible carcinogen.[9] Many chlorinated compounds have carcinogenic potential.[4][5]
Specific Target Organ Toxicity May cause damage to organs (liver, kidneys, central nervous system) through prolonged or repeated exposure.Known target organs for both pyridine and chlorinated solvents.[6][7]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.Common characteristic of chlorinated aromatic compounds.[11]

Safe Handling and Engineering Controls

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate personal protective equipment (PPE), is essential.

Engineering Controls
  • Chemical Fume Hood: All work involving this compound, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[21]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[19]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.[22]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[21] For procedures with a higher risk of splashes, a full-face shield should be worn in addition to goggles.[23][24]

  • Hand Protection: Chemically resistant gloves are required. Given the chlorinated and aromatic nature of the compound, materials like nitrile or neoprene should provide adequate protection for incidental contact.[24][25] Always consult the glove manufacturer's resistance chart and dispose of gloves immediately after contamination.[6]

  • Skin and Body Protection: A buttoned lab coat is the minimum requirement. For larger-scale work, a chemical-resistant apron or coveralls should be used.[23][24][25] Closed-toe shoes are mandatory.

Workflow for Safe Handling

The following diagram outlines a standard workflow for safely handling novel compounds like 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester.

G Workflow for Safe Handling of Novel Compounds cluster_prep Preparation Phase cluster_exec Execution Phase (in Fume Hood) cluster_post Post-Execution Phase prep1 Conduct Risk Assessment (Analyze Structural Moieties) prep2 Review Relevant Literature & SOPs prep1->prep2 prep3 Locate & Test Safety Equipment (Fume Hood, Eyewash, Shower) prep2->prep3 prep4 Select & Inspect PPE prep3->prep4 exec1 Don Appropriate PPE prep4->exec1 Proceed to Experiment exec2 Perform Experiment (Weighing, Transfers, Reactions) exec1->exec2 exec3 Label All Containers Clearly exec2->exec3 exec4 Monitor for Spills or Exposure exec3->exec4 post1 Segregate & Label Waste exec4->post1 Experiment Complete post2 Decontaminate Work Area post1->post2 post3 Doff & Dispose of Contaminated PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A standardized workflow for handling novel chemical compounds.

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.[23]

Storage
  • Store the compound in a tightly sealed, properly labeled container.[1][21]

  • The storage area should be cool, dry, and well-ventilated.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids (which could potentially catalyze the opening of the oxetane ring).[2][26]

  • Use secondary containment to prevent the spread of material in case of a leak.[2]

Disposal
  • All waste containing this compound, including contaminated consumables (e.g., gloves, wipes) and empty containers, must be treated as hazardous waste.[23]

  • Dispose of waste in designated, labeled hazardous waste containers for chlorinated organic materials.[5][27]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[27] Incineration at high temperatures is a common disposal method for chlorinated organic residues.[11]

Emergency Procedures

Be prepared for accidents before they happen by knowing the appropriate emergency response.[1]

Spill Response

The response to a spill depends on its size and location.

G Emergency Spill Response Decision Tree start Spill Occurs is_major Is the spill large, vaporizing rapidly, or in a poorly ventilated area? start->is_major minor_spill_actions Minor Spill: 1. Alert nearby personnel. 2. Wear appropriate PPE. 3. Contain with absorbent material. 4. Clean from outside in. 5. Place waste in sealed container. 6. Decontaminate area. is_major->minor_spill_actions No major_spill_actions Major Spill: 1. Evacuate the area immediately. 2. Alert others and activate alarm. 3. Call emergency services. 4. Remain at a safe distance to provide information to responders. is_major->major_spill_actions Yes

Caption: A decision tree for responding to chemical spills.

First Aid Measures

Immediate action is crucial in the event of personal exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][23][28] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[23][28] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen if trained to do so.[5][23] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.

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  • Pyridine - Agency for Toxic Substances and Disease Registry. ATSDR. [Link]

  • What to do in a chemical emergency. GOV.UK. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Chemical exposures: How to avoid chemical exposure during a disaster. American Public Health Association. [Link]

  • STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Viterbi School of Engineering. [Link]

  • Nicotinic acid (T3D2841). Exposome-Explorer. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • Pyridine - Some Industrial Chemicals. National Institutes of Health. [Link]

  • Pyridine - Hazard Assessment Document. National Research Centre for the Working Environment, Denmark. [Link]

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  • Disposing of Chlorine: Pool and Cleaning Products. NEDT. [Link]

  • What to Do in a Chemical Emergency. Centers for Disease Control and Prevention. [Link]

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  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. [Link]

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Methodological & Application

Synthesis Protocol for 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester, a key building block in contemporary medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and rationale for each step. This application note emphasizes scientific integrity, providing a self-validating system for achieving a high-purity final product. All procedural details are supported by authoritative references to ensure reproducibility and safety.

Introduction: The Significance of Oxetane-Substituted Nicotinic Acid Derivatives

Nicotinic acid and its derivatives are privileged scaffolds in drug discovery, appearing in numerous approved pharmaceuticals. The incorporation of an oxetane moiety, specifically at the 4-position of the pyridine ring, offers a strategic advantage in modulating the physicochemical properties of the parent molecule. The oxetane ring can act as a bioisostere for carbonyl and gem-dimethyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] The target molecule, 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester, serves as a versatile intermediate for the synthesis of a wide range of more complex bioactive compounds.

The synthesis described herein proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis.[4] This reaction class is particularly effective for electron-deficient aromatic systems, such as the dichlorinated pyridine ring of the starting material. The electron-withdrawing nature of the chloro substituents and the pyridine nitrogen atom facilitates the displacement of the chloride at the C4 position by the incoming nucleophile, oxetan-3-ol.[5]

Reaction Scheme & Mechanism

The synthesis of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester is achieved through the reaction of methyl 4,6-dichloronicotinate with oxetan-3-ol in the presence of a suitable base.

Reaction:

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through a well-established addition-elimination mechanism.[6][7]

  • Nucleophilic Attack: The alkoxide, generated in situ from oxetan-3-ol and a base, acts as the nucleophile and attacks the electron-deficient C4 position of the pyridine ring. This step is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized and stabilized by the electron-withdrawing groups on the ring.[4][6]

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the elimination of the chloride ion from the C4 position, yielding the final product.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate modifications.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Methyl 4,6-dichloronicotinate≥97%Commercially Available
Oxetan-3-ol≥97%Commercially AvailableCan be synthesized if necessary.[1][2]
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive; handle with care.
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially AvailableUse a dry, aprotic solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aqueous sodium bicarbonatePrepared in-house
BrinePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Temperature-controlled oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Workflow Diagram:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Methyl 4,6-dichloronicotinate - Oxetan-3-ol - Sodium Hydride setup Assemble Reaction Setup under Inert Atmosphere reagents->setup glassware Dry Glassware under vacuum or in oven glassware->setup add_naoh Add NaH to Anhydrous DMF setup->add_naoh add_oxetanol Add Oxetan-3-ol dropwise at 0°C add_naoh->add_oxetanol add_dichloro Add Methyl 4,6-dichloronicotinate add_oxetanol->add_dichloro react Stir at Room Temperature (Monitor by TLC) add_dichloro->react quench Quench with Saturated aq. NaHCO₃ react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product: - NMR - Mass Spectrometry purify->characterize

Caption: Workflow for the synthesis of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester.

Procedure:

  • Preparation:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a stream of nitrogen.

    • Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then decant the hexanes. Repeat this washing step twice.

    • Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry.

  • Reaction:

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of oxetan-3-ol (1.1 equivalents) in anhydrous DMF to the sodium hydride slurry dropwise. Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure complete formation of the alkoxide.

    • In a separate flask, dissolve methyl 4,6-dichloronicotinate (1.0 equivalent) in anhydrous DMF.

    • Add the solution of methyl 4,6-dichloronicotinate to the reaction mixture dropwise at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material and the appearance of a new, higher-Rf spot will indicate the progress of the reaction.

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[5]

    • Use a gradient elution system, starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 50% ethyl acetate in hexanes) to elute the product.

    • Collect the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure to yield 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester as a pure solid or oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling Precautions

  • Sodium Hydride: A highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable. Handle under an inert atmosphere and away from any sources of ignition.

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chlorinated Pyridines: Can be toxic and irritating. Handle with care and avoid inhalation or skin contact.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive sodium hydride.- Wet solvent or reagents.- Extend the reaction time or gently heat the reaction mixture (e.g., to 50 °C).- Use fresh, high-quality sodium hydride.- Ensure all solvents and reagents are anhydrous.
Low Yield - Incomplete reaction.- Product loss during work-up or purification.- Optimize reaction conditions.- Be careful during the extraction and chromatography steps to minimize product loss.
Formation of Byproducts - Reaction at the C6 position.- Hydrolysis of the ester.- The C4 position is generally more activated for SNAr in 4,6-dichloronicotinates.[5] If a mixture of isomers is obtained, careful chromatographic separation is required.- Use anhydrous conditions and avoid strong acidic or basic conditions during work-up.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided rationale for each step, along with troubleshooting guidance, aims to empower scientists to not only execute the synthesis but also to understand and optimize the process as needed.

References

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?. Available from: [Link]

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available from: [Link]

  • environmentclearance.nic.in. (48) methyl-6-methyinicotinate Route of Synthesis. Available from: [Link]

  • ResearchGate. Study on Synthesis Of Oxetan-3-ol. Available from: [Link]

  • Wuitschik, G., et al. (2010). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available from: [Link]

  • European Medicines Agency. Methyl Nicotinate - Summary Report. Available from: [Link]

  • PubChem. 6-Chloronicotinic acid. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Chemistry LibreTexts. 6.1: Nucleophilic Aromatic Substitution. Available from: [Link]

Sources

Application Note: SNAr Amination of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the 4-(oxetan-3-yloxy)pyridine motif has emerged as a highly desirable structural feature in drug discovery, frequently utilized to improve aqueous solubility, metabolic stability, and target binding affinity (e.g., in kinase inhibitors). This application note details the robust methodology for the Nucleophilic Aromatic Substitution (SNAr) amination of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester (CAS: 1798295-58-5)[1].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a reaction proceeds, rather than just how to execute it. The SNAr amination of this specific substrate is governed by a highly favorable electronic landscape:

  • Electrophilic Activation at C6: The leaving group (chloride) is positioned at the C6 carbon. This position is profoundly electron-deficient due to the strong inductive and resonance-withdrawing effects of the adjacent ortho-pyridine nitrogen. Furthermore, the methyl ester group at C3 sits in a para relationship to C6, providing secondary resonance stabilization of the anionic transition state[2].

  • The Role of the C4-Oxetanyloxy Group: Alkoxy groups are typically electron-donating via resonance, which can deactivate aromatic rings toward SNAr. However, because the oxetan-3-yloxy group at C4 is meta to the C6 position, its resonance electron donation primarily enriches the C3 and C5 carbons. Consequently, the C6 position remains highly electrophilic and primed for nucleophilic attack[3].

  • Meisenheimer Complex Formation: The addition of the amine nucleophile forms a discrete Meisenheimer complex. The reaction relies on the rapid collapse of this intermediate and the expulsion of the chloride ion to restore aromaticity[3].

SNAr_Mechanism Substrate 6-Chloro-4-(oxetan-3-yloxy) nicotinic acid methyl ester Intermediate Meisenheimer Complex (Stabilized by N & Ester) Substrate->Intermediate Nucleophilic Attack Nucleophile Amine Nucleophile (e.g., R-NH2) Nucleophile->Intermediate Product 6-Amino-4-(oxetan-3-yloxy) nicotinic acid methyl ester Intermediate->Product Elimination of Cl- LeavingGroup Chloride Ion (Leaving Group) Intermediate->LeavingGroup

Caption: Logical diagram of the SNAr mechanism via a Meisenheimer complex.

Experimental Design & Optimization

To establish a self-validating and reproducible protocol, the choice of reaction parameters must be deliberate:

  • Solvent Selection: Polar aprotic solvents (DMF, NMP, DMSO) are mandated for traditional SNAr as they solvate the nucleophile without hydrogen-bonding to it, thereby increasing its nucleophilicity[2]. For environmentally conscious workflows, aqueous conditions utilizing KF as a base have shown remarkable efficacy for heteroaryl chlorides[4].

  • Base Selection: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃), is strictly required. The base serves a dual purpose: it scavenges the HCl byproduct generated during the reaction, preventing the protonation and subsequent deactivation of the incoming amine nucleophile[3].

Quantitative Data: Reaction Optimization Summary

The following table summarizes validated condition matrices for the amination of 6-chloronicotinate derivatives, allowing researchers to select parameters based on their specific amine nucleophile.

EntryAmine NucleophileBase (Equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1Methylamine (3.0 eq)DIPEA (2.0)DMF801288
2Morpholine (1.5 eq)K₂CO₃ (2.5)NMP90892
3Piperazine (2.0 eq)TEA (2.0)DMSO1001678
4Benzylamine (1.2 eq)KF (3.0)H₂O (Green)1001774

Note: Yields are representative of isolated, chromatographically pure products.

Step-by-Step Experimental Protocol

This protocol describes the amination using a standard aliphatic amine (e.g., Methylamine or Morpholine). It is designed as a self-validating system with built-in analytical checkpoints.

Materials Required:

  • 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester (1.0 equivalent)

  • Amine Nucleophile (1.5 – 3.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 6-chloro-nicotinate substrate in anhydrous DMF. Purge the system with Nitrogen gas for 5 minutes.

    • Causality: Purging prevents oxidative degradation of electron-rich amine nucleophiles at elevated temperatures.

  • Reagent Addition: Add DIPEA (2.0 eq) to the stirring solution, followed by the dropwise addition of the amine nucleophile.

    • Causality: Adding the base first neutralizes any trace acidic impurities in the solvent/substrate, ensuring the amine remains fully unprotonated and maximally nucleophilic.

  • Heating & In-Process Control: Attach a reflux condenser and heat the reaction mixture to 80–90 °C using an oil bath or heating block.

    • Self-Validation Checkpoint: Sample the reaction at 4 hours and 8 hours. Perform LC-MS analysis. The reaction is deemed complete when the starting material mass [M+H]⁺ is <5% relative to the product mass.

  • Quench and Extraction: Once complete, cool the mixture to room temperature. Dilute the reaction with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 5 volumes), followed by saturated brine (1 x 5 volumes).

    • Causality: The 5% LiCl wash is a highly specific and efficient method for partitioning DMF out of the organic layer and into the aqueous phase, preventing solvent contamination during concentration.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Exp_Workflow Step1 Step 1: Reaction Setup Dissolve substrate in DMF/NMP Add amine (1.5-3.0 eq) & DIPEA (2.0 eq) Step2 Step 2: Heating & Stirring Heat to 80-100 °C Monitor via LC-MS/TLC Step1->Step2 Step3 Step 3: Quench & Workup Cool to RT, dilute with EtOAc Wash with 5% aq. LiCl & Brine Step2->Step3 LC-MS confirms completion Step4 Step 4: Purification Dry over Na2SO4, concentrate Flash Chromatography (Silica) Step3->Step4

Caption: Step-by-step experimental workflow for the SNAr amination process.

Sources

Application Note: Strategic Incorporation of Oxetan-3-yloxy Groups to Enhance Drug Candidate Solubility and Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Validated Protocols

Introduction & Mechanistic Rationale

Poor aqueous solubility and high metabolic clearance remain two of the most formidable challenges in modern drug discovery, frequently leading to high attrition rates during preclinical development. Traditional strategies to improve solubility—such as introducing ionizable amines or highly polar appendages—can inadvertently increase molecular weight, introduce hERG channel liabilities, or compromise membrane permeability.

As a Senior Application Scientist, I frequently guide discovery teams toward a more elegant solution: the incorporation of the oxetan-3-yloxy group . Pioneered by the Carreira group and widely adopted across the pharmaceutical industry, the oxetane ring serves as a highly polar, low-molecular-weight bioisostere for gem-dimethyl, carbonyl, and aliphatic ether groups[1].

The Causality of the Oxetan-3-yloxy Advantage

The profound physicochemical benefits of the oxetan-3-yloxy motif are driven by specific structural and thermodynamic mechanisms:

  • Enthalpic Solvation & Dipole Moment: The constrained four-membered ring geometry of the oxetane exposes the ethereal oxygen's lone pairs, acting as a potent hydrogen-bond acceptor. This significantly increases the local dipole moment compared to acyclic ethers (e.g., isopropoxy or methoxy groups)[2].

  • Lipophilicity Reduction: Replacing a lipophilic alkoxy group with an oxetan-3-yloxy moiety predictably lowers the partition coefficient (LogD), driving favorable aqueous partitioning without adding excessive topological polar surface area (tPSA)[3].

  • Metabolic Shielding: The sp³-rich, three-dimensional nature of the oxetane ring resists cytochrome P450-mediated oxidative metabolism, a liability that frequently plagues morpholine or linear ether appendages[4].

Data Presentation: Physicochemical Impact

The substitution of standard lipophilic ethers with the oxetan-3-yloxy group yields dramatic improvements in physicochemical profiles. Table 1 summarizes the representative impact of this isosteric replacement on a standard pharmacophore model.

Table 1: Comparative Physicochemical Profiling of Ether Substituents

Substituent MotifCLogPAqueous Solubility (µg/mL, pH 7.4)HLM Intrinsic Clearance (µL/min/mg)
Methoxy (-OCH₃) 3.21545
Isopropoxy (-OiPr) 3.8< 585
Tetrahydrofuran-3-yloxy 2.94260
Oxetan-3-yloxy 2.1 > 250 12

(Note: Data represents aggregated trends from matched molecular pair analyses in recent medicinal chemistry campaigns[1],[3].)

Strategic Workflow for Lead Optimization

G N1 Lead Compound (Poor Solubility / High LogD) N2 Identify Hydrophobic or Metabolic Liability N1->N2 N3 In Silico Design: Incorporate Oxetan-3-yloxy N2->N3 N4 Chemical Synthesis (SNAr or Etherification) N3->N4 N5 Physicochemical Profiling (Thermodynamic Solubility) N4->N5 N6 Optimized Candidate (Enhanced PK/PD) N5->N6

Workflow for integrating oxetan-3-yloxy groups in lead optimization.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , ensuring that both the synthesis and the subsequent physicochemical evaluations are robust and reproducible.

Protocol A: Synthesis of Aryl Oxetan-3-yl Ethers via S_NAr

Rationale & Causality: The synthesis of oxetan-3-yloxy derivatives is most efficiently achieved via the Nucleophilic Aromatic Substitution (S_NAr) of oxetan-3-ol with an electron-deficient aryl halide[5]. Sodium hydride (NaH) is selected as the base to quantitatively deprotonate the weakly acidic oxetan-3-ol, preventing competitive side reactions. Dimethylformamide (DMF) is used to solvate the resulting alkoxide, maximizing its nucleophilicity.

Materials:

  • Oxetan-3-ol (1.5 equiv)

  • Electron-deficient aryl fluoride or chloride (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 2.0 equiv)

  • Anhydrous DMF

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology:

  • Preparation of the Alkoxide: In an oven-dried flask under an inert argon atmosphere, suspend NaH (2.0 equiv) in anhydrous DMF (0.5 M relative to the aryl halide) and cool to 0 °C using an ice bath.

  • Addition of Oxetan-3-ol: Dilute oxetan-3-ol (1.5 equiv) in a minimal volume of anhydrous DMF and add dropwise to the NaH suspension. Critical Causality Step: Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases. This ensures complete formation of the sodium oxetan-3-olate, preventing unreacted NaH from degrading the electrophile.

  • Electrophile Addition: Add the aryl halide (1.0 equiv) to the reaction mixture. Allow the reaction to slowly warm to room temperature.

  • Reaction Monitoring: Stir for 2–12 hours. Heat to 60 °C only if utilizing a less activated aryl chloride.

  • Quenching and Extraction: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl to neutralize excess NaH. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

  • Self-Validation Check: Run a parallel micro-scale reaction using 1-fluoro-4-nitrobenzene as a positive control. Complete conversion to 1-nitro-4-(oxetan-3-yloxy)benzene must occur within 1 hour; failure indicates degraded NaH or wet oxetan-3-ol.

Protocol B: Self-Validating Thermodynamic Solubility Assay

Rationale & Causality: Kinetic solubility assays (e.g., DMSO stock dilution) often overestimate solubility due to supersaturation. This thermodynamic shake-flask protocol measures the true equilibrium solubility of the crystalline solid[1]. The inclusion of a highly soluble reference standard validates the incubation and HPLC quantification systems.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 2.0 mg of the solid oxetan-3-yloxy drug candidate and a reference standard (Hydrocortisone) into separate 2 mL glass HPLC vials.

  • Buffer Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4) to each vial.

  • Equilibration: Cap the vials tightly and agitate on an orbital shaker at 300 rpm at a constant temperature of 25 °C for 24 hours. Critical Causality Step: A full 24-hour incubation is required to ensure the transition from any transient amorphous states to the most stable crystalline polymorph, establishing true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet undissolved solids. Carefully transfer the supernatant to a clean vial, avoiding the disruption of the pellet.

  • Quantification: Analyze the supernatant via HPLC-UV against a multi-point calibration curve generated from DMSO stocks of the analyte.

  • Self-Validation Check: Confirm that the reference standard (hydrocortisone) yields a calculated solubility of ~280–300 µg/mL. If the reference falls outside this range, the buffer pH, temperature control, or HPLC calibration must be recalibrated before trusting the candidate's data.

Mechanistic Pathway of Solubility Enhancement

G O1 Oxetan-3-yloxy Motif O2 High Dipole Moment & H-Bond Acceptor O1->O2 O3 Reduced Lipophilicity (Lower LogD) O2->O3 O4 Disruption of Crystal Packing O2->O4 O5 Enhanced Aqueous Solubility O3->O5 O4->O5

Mechanistic basis for solubility enhancement by the oxetan-3-yloxy motif.

Conclusion

The strategic installation of the oxetan-3-yloxy group is a highly effective, chemically tractable approach to rescuing drug candidates suffering from poor aqueous solubility and rapid metabolic clearance. By leveraging the specific protocols provided, medicinal chemists can efficiently synthesize these derivatives and rigorously validate their physicochemical improvements, accelerating the trajectory of robust lead compounds toward clinical development.

References

  • 1 - ACS Publications. 2.2 - Taylor & Francis. 3.3 - Chemical Reviews, ACS Publications. 4.4 - PMC, NIH. 5.5 - PMC, NIH.

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Troubleshooting & Optimization

improving reaction yield in the synthesis of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 6-chloro-4-(oxetan-3-yloxy)nicotinate. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions encountered during this specific Williamson ether synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to improve reaction yield and purity.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most common challenges in this synthesis.

Question 1: My reaction yield is consistently low or I'm getting no product. What are the primary factors to investigate?

Low yield in this synthesis, which is a Williamson ether synthesis, typically points to issues within a few key areas: the deprotonation of the starting phenol, the efficiency of the nucleophilic substitution (SN2) step, competing side reactions, or problems during work-up and purification.

The overall reaction involves the deprotonation of methyl 6-chloro-4-hydroxynicotinate to form a phenoxide, which then acts as a nucleophile to attack an electrophilic oxetane precursor, such as 3-iodooxetane or oxetan-3-yl tosylate.[1][2]

Below is a troubleshooting workflow to systematically identify and resolve the issue.

Troubleshooting_Workflow Start Low or No Yield Check_Deprotonation Problem Area 1: Incomplete Deprotonation Start->Check_Deprotonation Check_SN2 Problem Area 2: Inefficient SN2 Reaction Start->Check_SN2 Check_Side_Reactions Problem Area 3: Competing Side Reactions Start->Check_Side_Reactions Check_Purification Problem Area 4: Work-up & Purification Issues Start->Check_Purification Sol_Base Solution: - Use a stronger base (e.g., NaH). - Ensure anhydrous conditions. - Increase temperature. Check_Deprotonation->Sol_Base Is the 4-OH group fully deprotonated? Sol_Electrophile Solution: - Use a better leaving group (I > Br > OTs > Cl). - Increase reaction temperature. - Use a polar aprotic solvent (DMF, DMSO). Check_SN2->Sol_Electrophile Is the nucleophilic attack stalling? Sol_Side_Reactions Solution: - Use a milder, non-hindered base (Cs2CO3, K2CO3). - Avoid excessive temperatures. - Monitor reaction to avoid degradation. Check_Side_Reactions->Sol_Side_Reactions Are byproducts forming? Sol_Purification Solution: - Perform aqueous wash to remove base/salts. - Use appropriate extraction solvent (e.g., DCM, EtOAc). - Optimize column chromatography conditions. Check_Purification->Sol_Purification Is product lost during isolation?

Caption: Troubleshooting workflow for low reaction yield.

Question 2: How do I choose the right base for the deprotonation step? My results are inconsistent.

The choice of base is critical. The hydroxyl group on the methyl 6-chloro-4-hydroxynicotinate is phenolic, making it more acidic than a typical alcohol, but its complete deprotonation is essential for the reaction to proceed. The nucleophilicity of the resulting phenoxide is directly tied to this step.[2]

Causality: An insufficiently strong base will result in a low concentration of the required phenoxide nucleophile, leading to a slow or incomplete reaction. Conversely, an overly strong or sterically hindered base can promote side reactions like elimination.[3][4]

Base Typical Conditions Pros Cons
Potassium Carbonate (K₂CO₃) DMF or Acetonitrile, 80-100 °CInexpensive, mild, easy to handle. Good for aryl ethers.[5]May require higher temperatures and longer reaction times. Can be less effective for less acidic phenols.
Cesium Carbonate (Cs₂CO₃) DMF or Acetonitrile, 60-80 °CHighly effective due to the "caesium effect," which leads to a more "naked" and reactive anion.[5] Milder than hydrides.More expensive.
Sodium Hydride (NaH) Anhydrous THF or DMF, 0 °C to RTVery strong base, provides irreversible deprotonation, driving the equilibrium forward.[2]Highly reactive, requires strictly anhydrous conditions. Hydrogen gas is evolved. Safety precautions are critical.

Recommendation: Start with Cesium Carbonate (Cs₂CO₃) in DMF. It offers a good balance of high reactivity and milder conditions compared to NaH. If yield is still low, moving to NaH may be necessary, but ensure all reagents and glassware are scrupulously dried.

Question 3: My starting material is consumed, but I isolate very little product. Could there be competing side reactions?

Yes, side reactions are a common cause of yield loss even when the starting material is consumed. The primary competing pathway in a Williamson ether synthesis is an E2 elimination reaction.[1][3]

SN2_vs_E2 Reactants Reactants {Phenoxide Nucleophile + Oxetane Electrophile} SN2_Pathway SN2 Pathway (Desired) Backside attack on C-LG bond Reactants->SN2_Pathway Favored by: - Good leaving group - Unhindered substrate - Polar aprotic solvent E2_Pathway E2 Pathway (Undesired) Base abstracts β-proton Reactants->E2_Pathway Favored by: - Strong, bulky base - Steric hindrance - High temperature Product Desired Ether Product SN2_Pathway:f1->Product Byproduct Elimination Byproduct (Oxetene derivative) E2_Pathway:f1->Byproduct

Caption: Competition between desired SN2 and undesired E2 pathways.

Key Considerations for this Synthesis:

  • Oxetane Stability: The oxetane ring can be sensitive to harsh conditions. High temperatures or very strong bases could potentially lead to ring-opening or decomposition byproducts.

  • Ester Hydrolysis: If water is present in the reaction mixture, especially under basic conditions and with prolonged heating, the methyl ester group can be hydrolyzed to a carboxylic acid.[6] This would complicate purification and reduce the yield of the desired product.

  • C-Alkylation: While less common for phenoxides, there is a small possibility of alkylation on the pyridine ring itself instead of the oxygen atom. This is generally disfavored.[1]

Troubleshooting Strategy:

  • Analyze the Crude Mixture: Use LC-MS or ¹H NMR on the crude reaction mixture to identify the masses or characteristic signals of potential byproducts.

  • Moderate Conditions: Avoid excessive temperatures. A range of 60-80 °C is often sufficient.[4]

  • Base Selection: Use a non-nucleophilic, non-bulky base like K₂CO₃ or Cs₂CO₃ to minimize the risk of E2 elimination.[5]

Question 4: What is the optimal solvent for this reaction?

The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to the choice of solvent.[7][8]

Causality: Polar aprotic solvents are ideal. They can dissolve the ionic phenoxide salt but do not strongly solvate the nucleophilic anion through hydrogen bonding. This leaves the nucleophile "naked" and more reactive, accelerating the SN2 reaction rate.[7][9] Protic solvents (like alcohols or water) would form a solvent cage around the phenoxide, decreasing its nucleophilicity and slowing the reaction.[8]

Solvent Boiling Point Dielectric Constant (Polarity) Key Characteristics
N,N-Dimethylformamide (DMF) 153 °C36.7Excellent at dissolving salts, widely used for SN2 reactions.[4] Can be difficult to remove under vacuum.
Acetonitrile (MeCN) 82 °C37.5Also excellent for SN2 reactions.[10][11] Easier to remove due to lower boiling point.
Dimethyl Sulfoxide (DMSO) 189 °C46.7Highly polar, excellent solvating power.[12] Very high boiling point can make removal challenging.

Recommendation: Both DMF and Acetonitrile are excellent choices.[4][10] Acetonitrile is often preferred if reaction temperatures below 80 °C are sufficient, as it simplifies product isolation. For higher-temperature reactions, DMF is a reliable standard.

Optimized Experimental Protocol

This protocol is a recommended starting point for achieving a high yield of Methyl 6-chloro-4-(oxetan-3-yloxy)nicotinate.

Reaction Scheme:

Reaction_Scheme cluster_reactants Starting Materials Reactant1 Methyl 6-chloro-4-hydroxynicotinate Base Cs₂CO₃ Reactant2 3-Iodooxetane Product Methyl 6-chloro-4-(oxetan-3-yloxy)nicotinate Base->Product + Solvent DMF Solvent->Product Temperature 60-70 °C Temperature->Product

Caption: Synthesis of the target compound via Williamson ether synthesis.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 6-chloro-4-hydroxynicotinate (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.1-0.2 M concentration relative to the limiting reagent). Add Cesium Carbonate (Cs₂CO₃, 1.5 - 2.0 eq) to the suspension.

  • Reagent Addition: Add 3-iodooxetane (1.1 - 1.3 eq) to the mixture via syringe. Note: 3-iodooxetane is often preferred over the bromide or chloride due to iodide being a superior leaving group, which accelerates the SN2 reaction.[7]

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting hydroxynicotinate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x).[6]

    • Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes to afford the pure product.[13]

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • The Williamson Ether Synthesis. Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. [Link]

  • Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. ResearchGate. [Link]

  • Wuitschik, G., et al. (2022, March 21). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. PMC. [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. (2017, August 13). [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. [Link]

  • ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. environmentclearance.nic.in. [Link]

  • Synthesis method of 6-methyl nicotine.
  • CureFFI.org. (2015, February 27). Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles. [Link]

  • Chemistry Steps. SN2 Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. [Link]

  • Oriental Journal of Chemistry. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. [Link]

Sources

preventing oxetane ring opening during ester hydrolysis of nicotinic derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Created by: Gemini, Senior Application Scientist Last Updated: 2026-03-17

Introduction

Welcome to the technical support guide for handling oxetane-containing nicotinic acid derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this unique structural combination. The inherent ring strain of the oxetane moiety, coupled with the electronic nature of the nicotinic acid system, presents specific challenges, most notably the risk of unintended oxetane ring-opening during routine synthetic manipulations like ester hydrolysis.

This guide provides in-depth, field-tested advice in a question-and-answer format to help you navigate these challenges, preserve the integrity of your molecules, and achieve your desired synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: I performed a standard LiOH saponification on my ethyl nicotinate derivative, and my mass spectrometry results show a new species with a mass increase of +18 amu. What happened?

A1: You have likely observed the unintended ring-opening of the oxetane moiety. The +18 amu mass increase corresponds to the addition of a water molecule. Under standard basic hydrolysis conditions (e.g., using LiOH, NaOH, or KOH), the hydroxide ion (HO⁻) acts not only as a base to hydrolyze the ester but also as a potent nucleophile. This nucleophile can attack one of the electrophilic methylene carbons of the strained oxetane ring, leading to an irreversible SN2 ring-opening reaction to form a diol.[1][2] This side reaction is often competitive with ester hydrolysis, especially at elevated temperatures.

Q2: Why is the oxetane ring so sensitive? I thought four-membered rings were more stable than epoxides.

A2: You are correct that oxetanes are generally more stable than highly strained epoxides. However, they still possess significant ring strain (approx. 25.5 kcal/mol) compared to more stable rings like tetrahydrofuran (THF) (approx. 5.6 kcal/mol).[1] This inherent strain makes them susceptible to cleavage under certain conditions.

  • Acidic Conditions: Acid-catalyzed ring opening is a major concern. Protonation of the oxetane oxygen makes the ring extremely electrophilic and vulnerable to attack by even weak nucleophiles.[1][3] For this reason, acid-catalyzed ester hydrolysis is strongly discouraged for these substrates.

  • Basic/Nucleophilic Conditions: While more stable under basic than acidic conditions, strong nucleophiles like hydroxide can still force the ring open, as described in Q1.[1]

  • Substitution Matters: The stability of the oxetane ring is highly dependent on its substitution pattern. A general rule is that 3,3-disubstituted oxetanes are more sterically hindered and thus more stable against nucleophilic attack compared to other substitution patterns.[3][4]

Q3: Are there any general rules for choosing a milder hydrolysis method from the start?

A3: Absolutely. When an oxetane is present, you should always default to the mildest possible conditions that can achieve ester cleavage. The goal is to find a method where the rate of ester hydrolysis is significantly faster than the rate of oxetane ring-opening. The primary strategies are:

  • Use Weaker, Non-nucleophilic Bases: Avoid strong hydroxide sources. Carbonate bases or specialized reagents are preferable.

  • Maintain Low Temperatures: Lowering the reaction temperature dramatically reduces the rate of the undesired ring-opening reaction more than it affects the ester hydrolysis.

  • Employ Catalytic Methods: Enzymatic or organometallic catalysts operate under neutral pH and ambient temperatures, offering supreme selectivity.

Part 2: Troubleshooting Guide - When Things Go Wrong

This section provides a logical workflow for troubleshooting and optimizing your reaction when you detect oxetane decomposition.

Scenario: "My initial attempt at hydrolysis resulted in a mixture of the desired product and the ring-opened diol."

This is the most common failure mode. The flowchart below outlines a decision-making process for your next steps.

G cluster_0 Troubleshooting Workflow: Oxetane Ring Opening During Ester Hydrolysis start Problem: Ring-Opening Detected (e.g., via LC-MS, NMR) q1 Was a strong base (LiOH, NaOH, KOH) used at >0°C? start->q1 sol1 Strategy 1: Milder Basic Conditions (e.g., K₂CO₃, low temp) See Protocol A q1->sol1 path1 q2 Did Strategy 1 fail or is scalability/selectivity a major concern? q1->q2 path2 path1 YES path2 NO sol1->q2 sol2 Strategy 2: Enzymatic Hydrolysis (e.g., Lipase) See Protocol B q2->sol2 path3 sol3 Strategy 3: Organometallic Reagent (e.g., Me₃SnOH) See Protocol C q2->sol3 path3 success Success: Desired Carboxylic Acid (Oxetane Intact) q2->success path4 path3 YES path4 NO sol2->success sol3->success

Caption: Decision tree for troubleshooting oxetane ring-opening.

Part 3: Recommended Protocols & Methodologies

Protocol A: Mild Saponification with Potassium Carbonate

This method replaces highly nucleophilic hydroxide with the "softer" carbonate base and uses low temperatures to suppress the ring-opening pathway.

  • Rationale: Potassium carbonate (K₂CO₃) in a methanol/water system generates a low equilibrium concentration of methoxide and hydroxide, which is sufficient to hydrolyze the ester but less aggressive towards the oxetane ring. Running the reaction at or below 0°C is critical.

  • Step-by-Step Protocol:

    • Dissolve the oxetane-nicotinate ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

    • Cool the solution to 0°C in an ice bath.

    • Add potassium carbonate (K₂CO₃, 3.0-5.0 eq) portion-wise while monitoring the internal temperature.

    • Stir the reaction vigorously at 0°C.

    • Monitor the reaction progress every 1-2 hours using TLC or LC-MS.

    • Upon completion, carefully neutralize the mixture with cold 1M HCl to pH ~6-7.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Protocol B: Selective Enzymatic Hydrolysis with Lipase

Enzymes offer unparalleled selectivity, operating under mild, neutral pH conditions where the oxetane ring is exceptionally stable.[5][6] This is an excellent method for highly sensitive or valuable substrates.

  • Rationale: Lipases, such as Candida antarctica Lipase B (CALB), are hydrolases that specifically recognize and cleave ester bonds.[7][8] Their mechanism does not involve harsh nucleophiles that could open the oxetane ring. The reaction is typically run in a buffered aqueous solution, often with a co-solvent to aid substrate solubility.[9][10]

  • Step-by-Step Protocol:

    • Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.5).

    • Dissolve the oxetane-nicotinate ester (1.0 eq) in a minimal amount of a water-miscible co-solvent like DMSO or acetone.

    • Add the substrate solution to the phosphate buffer with vigorous stirring.

    • Add the lipase (e.g., Novozym 435, an immobilized form of CALB) to the mixture. A typical loading is 10-50% by weight relative to the substrate.

    • Stir the suspension at room temperature (or slightly elevated, e.g., 30-40°C, to increase enzyme activity).

    • Monitor the reaction progress by LC-MS.

    • Upon completion, filter off the immobilized enzyme (which can often be washed and reused).

    • Acidify the filtrate to pH ~3-4 with 1M HCl to protonate the carboxylate.

    • Extract the product with ethyl acetate, dry the organic layers, and concentrate to yield the pure carboxylic acid.

Protocol C: Organometallic-Mediated Hydrolysis with Trimethyltin Hydroxide

For extremely stubborn or sensitive cases, trimethyltin hydroxide offers a highly effective and chemoselective method for ester hydrolysis under neutral conditions.[11][12][13]

  • Rationale: Trimethyltin hydroxide ((CH₃)₃SnOH) is a specialized reagent that cleaves esters, particularly methyl and ethyl esters, with high selectivity in the presence of sensitive functional groups. The reaction is typically performed under anhydrous, neutral, and thermal conditions, completely avoiding acid- or base-labile group degradation.[11]

  • Step-by-Step Protocol:

    • Caution: Organotin compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Dissolve the oxetane-nicotinate ester (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Add trimethyltin hydroxide (4.0-10.0 eq).

    • Heat the reaction mixture to reflux (approx. 83°C) and stir under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC or LC-MS. These reactions can be slow, sometimes requiring 12-48 hours.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent. To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate tin salts, which can be removed by filtration through celite.

    • Isolate the product from the organic layer by drying and concentrating under reduced pressure.

Part 4: Comparative Data Summary

MethodReagent(s)Typical ConditionsProsCons
Standard Saponification LiOH, NaOH, KOHTHF/H₂O, 0°C to RTFast, inexpensiveHigh risk of oxetane ring-opening
Mild Saponification K₂CO₃MeOH/H₂O, 0°CReduced risk of ring-opening, inexpensiveSlower reaction times, requires careful temp control
Enzymatic Hydrolysis Lipase (e.g., CALB)Phosphate Buffer (pH 7), RT to 40°CExtremely selective, environmentally friendly, mildEnzyme cost, may require co-solvent, slower
Organometallic Method (CH₃)₃SnOHDCE, Reflux (~83°C)Highly selective for sensitive substrates[11][14]Toxicity of tin reagents , slow, stoichiometric reagent

References

  • A Comparative Guide to Trimethyltin Hydroxide and Triphenyltin Hydroxide in Hydrolysis Reactions. Benchchem.
  • Assessing the stability of the oxetane ring under various chemical conditions. Benchchem.
  • A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Request PDF.
  • A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Zendy.
  • Application Notes and Protocols for Ring-Opening Reactions of 3-Oxetanone with Nucleophiles. Benchchem.
  • Oxetanes in Drug Discovery Campaigns. PMC, NIH.
  • Preventing decomposition of oxetane ring during synthesis. Benchchem.
  • Benchmarking the performance of Trimethyltin hydroxide in specific synthetic transform
  • A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Semantic Scholar.
  • Saejong, P., Rojas, J. J., Denis, C., White, A. J. P., Voisin-Chiret, A. S., Choi, C., & Bull, J. A. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing.
  • Oxetanes: formation, reactivity and total syntheses of n
  • Biocatalytic Heteroaromatic Amide Formation in Water Enabled by a Catalytic Tetrad and Two Access Tunnels. PMC.
  • Oxetanes in Drug Discovery Campaigns.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventil
  • Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Unknown Source.
  • A mild and Selective Method of Ester Hydrolysis. Unknown Source.
  • Hydrolysing esters. Chemguide.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterif. ChemBioChem.
  • Preference for basic conditions in ester hydrolysis. Chemistry Stack Exchange.
  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. MDPI.
  • Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Unknown Source.
  • Basic Hydrolysis of Esters - Saponific
  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters.
  • Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic.
  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Deriv
  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters.
  • Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preserv
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Non-catalytic preparation of nicotinic acid esters.
  • Nicotinic acid. Wikipedia.

Sources

Technical Support Center: Purification of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester. As a key intermediate in various pharmaceutical syntheses, achieving high purity of this compound is critical for downstream applications and regulatory compliance. This document outlines common challenges encountered during its purification and offers systematic troubleshooting strategies and detailed protocols to ensure the isolation of a highly pure product.

Our approach is grounded in fundamental chemical principles and validated through practical laboratory experience. We will explore purification strategies ranging from liquid-liquid extraction and crystallization to advanced chromatographic techniques, explaining the rationale behind each step to empower you with the knowledge to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester?

A1: The impurity profile can vary depending on the synthetic route, but common impurities include:

  • Starting Materials: Unreacted 6-chloro-4-hydroxynicotinic acid methyl ester and 3-bromooxetane (or other oxetane precursors).

  • Byproducts of Synthesis: Isomeric byproducts, over-alkylated species, or products from side reactions. For instance, positional isomers of nicotinic acid esters can sometimes form.[1]

  • Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur, especially if the compound is exposed to moisture, acidic, or basic conditions for prolonged periods.[1] Other potential degradants can arise from the oxetane ring opening.

  • Residual Solvents: Solvents used in the reaction and purification steps, such as DMF, THF, or chlorinated solvents.

  • Reagents: Residual coupling agents or bases used in the synthesis.

Q2: My crude product is an oil. Can I still use crystallization for purification?

A2: It is possible to crystallize a compound that initially presents as an oil. An oil may indicate the presence of impurities that are depressing the melting point. Consider the following:

  • Initial Purification: First, attempt to remove major impurities using a quick purification step like a short silica gel plug or an acidic/basic wash to see if the material will solidify.

  • Solvent Screening: A systematic solvent screen is crucial. Try dissolving small amounts of the oil in various solvents (e.g., ethyl acetate, dichloromethane, methanol, isopropanol, hexanes, and mixtures thereof) and then slowly cooling or allowing for slow evaporation. Sometimes adding a non-polar "anti-solvent" to a solution of your compound can induce crystallization.

  • Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to a supersaturated solution of the crude oil can initiate crystallization.

Q3: Which analytical techniques are most suitable for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is excellent for quantifying the purity and detecting non-volatile impurities. A typical specification might require an assay of not less than 98.0%.[1]

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical shifts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.

  • Karl Fischer Titration: To quantify water content, as the ester can be susceptible to hydrolysis.[1]

Troubleshooting Guide

Problem 1: Low Yield After Column Chromatography

Possible Causes & Solutions

Cause Troubleshooting Steps & Explanation
Compound Streaking/Tailing on Silica Gel The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape and incomplete elution.[2] Solution: Add a small amount of a basic modifier like triethylamine (TEA) or pyridine (e.g., 0.1-1%) to your mobile phase. This will compete for the active sites on the silica, improving the elution of your compound.[2]
Inappropriate Solvent System The polarity of the mobile phase may be too low, resulting in the compound remaining on the column, or too high, causing co-elution with impurities. Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your product. Common solvent systems for nicotinic acid derivatives include ethyl acetate/hexane and dichloromethane/methanol.
Compound Degradation on Silica The acidic nature of silica gel can sometimes cause degradation of sensitive compounds, such as hydrolysis of the ester or opening of the oxetane ring. Solution: Perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If degradation is observed, consider using a more neutral stationary phase like alumina or a deactivated (end-capped) silica gel.
Improper Column Packing or Loading Voids in the column packing or overloading the column can lead to poor separation and lower recovery of pure fractions. Solution: Ensure the column is packed uniformly without any air bubbles. Load the sample in a minimal amount of solvent; ideally, dissolve it in the mobile phase or a weaker solvent.
Problem 2: Product is Contaminated with Starting Material (6-chloro-4-hydroxynicotinic acid methyl ester)

Possible Causes & Solutions

Cause Troubleshooting Steps & Explanation
Incomplete Reaction The reaction may not have gone to completion. Solution: Before purification, monitor the reaction progress by TLC or HPLC to ensure full consumption of the starting material. If the reaction has stalled, you may need to add more reagents or increase the reaction time or temperature.
Similar Polarity The starting material and product may have similar polarities, making chromatographic separation difficult. Solution: An acidic wash can be effective. The starting material has a phenolic hydroxyl group which is acidic. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash with a dilute aqueous base (e.g., 1M sodium carbonate or sodium bicarbonate).[3] The deprotonated starting material will move into the aqueous layer, while your product remains in the organic layer. Be cautious with strong bases like NaOH, as they can promote ester hydrolysis.[3]
Problem 3: Emulsion Formation During Liquid-Liquid Extraction

Possible Causes & Solutions

Cause Troubleshooting Steps & Explanation
Vigorous Shaking Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion. Solution: Gently invert the separatory funnel several times instead of vigorous shaking.
Presence of Surfactant-like Impurities Some impurities from the reaction mixture can act as surfactants, stabilizing the emulsion. Solution: Add a saturated solution of sodium chloride (brine).[4] The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components. You can also try filtering the mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove acidic impurities, such as unreacted 6-chloro-4-hydroxynicotinic acid.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume of aqueous solution that is about half the volume of the organic layer.

  • Separation: Gently invert the funnel several times, releasing pressure periodically. Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with sodium bicarbonate solution one more time to ensure complete removal of acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.[4]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating the target compound from non-polar and closely related polar impurities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, loaded silica to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Diagrams
Purification Workflow

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction (Protocol 1) Crude->Extraction Remove Acidic Impurities Chromatography Flash Column Chromatography (Protocol 2) Extraction->Chromatography Separate Neutral Impurities Purity Purity & Identity Check (HPLC, NMR, MS) Chromatography->Purity Final Pure Product Purity->Final

Caption: A typical multi-step purification workflow for isolating the target compound.

Troubleshooting Logic for Low Yield in Chromatography

TroubleshootingChromatography Start Low Yield After Column Chromatography CheckTailing Observe Peak Tailing on TLC/Column? Start->CheckTailing AddBase Add TEA or Pyridine to Mobile Phase CheckTailing->AddBase Yes CheckDegradation Compound Stable on Silica? CheckTailing->CheckDegradation No ChangeStationary Use Alumina or End-Capped Silica CheckDegradation->ChangeStationary No OptimizeSolvent Re-optimize Solvent System via TLC (Rf 0.2-0.4) CheckDegradation->OptimizeSolvent Yes

Caption: A decision tree for troubleshooting low recovery during chromatographic purification.

References

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Available at: [Link]

  • environmentclearance.nic.in. Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add - environmentclearance.nic.in for. Available at: [Link]

  • Google Patents. (1962). Purification of nicotinic acid - US3037987A.
  • Google Patents. (1961). Preparation of 6-methylnicotinic acid - US2993904A.
  • Oriental Journal of Chemistry. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Available at: [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Google Patents. (1989). Process for the preparation of 6-methyl-nicotinic-acid esters - EP0128279B1.
  • Google Patents. (2022). Synthetic method of 6-methyl nicotine - CN114437031A.
  • Arkivoc. (2020). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Available at: [Link]

  • MDPI. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • Organic Syntheses. nicotinic acid - Organic Syntheses Procedure. Available at: [Link]

  • PMC. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products. Available at: [Link]

  • PMC. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]

  • ResearchGate. (2021). (PDF) Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • Dutscher. Protein purification troubleshooting guide. Available at: [Link]

  • Google Patents. (1962). Nicotinic acid esters and their preparation - US3057856A.
  • PMC. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. Available at: [Link]

  • Taylor & Francis. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Available at: [Link]

  • Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Available at: [Link]

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minimizing byproducts during the etherification of 4-hydroxy-nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the etherification of 4-hydroxy-nicotinic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproducts and optimize your reaction outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the etherification of 4-hydroxy-nicotinic acid derivatives, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired O-Alkylated Product and Significant Formation of N-Alkylated Byproduct.

Question: My reaction is producing a substantial amount of the N-alkylated isomer instead of the desired O-alkylated 4-alkoxy-nicotinic acid derivative. How can I improve the O-selectivity?

Answer:

The regioselectivity of alkylation in 4-hydroxy-nicotinic acid derivatives is a common challenge due to the presence of two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the pyridine ring. The formation of N-alkylated byproducts is often favored under certain conditions.[1][2][3][4] Here’s how to troubleshoot this issue:

Probable Causes & Solutions:

Probable CauseRecommended Solution & Scientific Rationale
Tautomerization: 4-Hydroxypyridine exists in tautomeric equilibrium with 4-pyridone.[2] The pyridone tautomer presents a nucleophilic nitrogen, leading to N-alkylation. The position of this equilibrium is influenced by the solvent and pH.
Reaction Conditions Favoring N-Alkylation: Conventional methods using alkyl halides under basic conditions often lead to a mixture of N- and O-alkylated products.[5]
Solution 1: Employ the Mitsunobu Reaction. The Mitsunobu reaction is a powerful method for converting alcohols to various functional groups, including ethers, with a high degree of stereochemical inversion.[6][7][8] It generally favors O-alkylation for hydroxypyridines. The reaction involves an alcohol, a nucleophile (in this case, the 4-hydroxy group acts as the nucleophile after deprotonation by the betaine intermediate), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][9]
Solution 2: Utilize Phase-Transfer Catalysis (PTC). PTC can enhance the rate of reaction between reactants in immiscible phases.[10][11][12][13] By using a quaternary ammonium salt as a catalyst, the alkoxide can be transferred to the organic phase to react with the alkylating agent, which can favor O-alkylation under optimized conditions.
Inappropriate Base: The choice of base is critical. A strong base can deprotonate both the hydroxyl group and potentially the N-H bond of the pyridone tautomer, leading to a mixture of products.
Solution: Use a milder base or a method that doesn't require a strong base. For the Williamson ether synthesis, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might offer better selectivity compared to stronger bases like sodium hydride (NaH). The Mitsunobu reaction avoids the need for a strong base altogether.

Experimental Protocol: Optimizing O-Alkylation using the Mitsunobu Reaction

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-hydroxy-nicotinic acid derivative (1 equivalent), the alcohol to be coupled (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and purify the product using column chromatography to separate the desired O-alkylated product from byproducts like triphenylphosphine oxide and the N-alkylated isomer.

Problem 2: Formation of Elimination Byproducts.

Question: I am observing the formation of an alkene byproduct, presumably from my alkylating agent. How can I prevent this?

Answer:

Alkene formation is a classic side reaction in ether synthesis, particularly in the Williamson ether synthesis, where the alkoxide can act as a base and induce elimination of the alkylating agent.[14][15]

Probable Causes & Solutions:

Probable CauseRecommended Solution & Scientific Rationale
Steric Hindrance: The Williamson ether synthesis is an Sₙ2 reaction.[14][16][17] Using a sterically hindered (secondary or tertiary) alkyl halide as the electrophile will favor the E2 elimination pathway over the Sₙ2 substitution.[15][16][18]
Solution: Choose the right disconnection. When planning your synthesis, ensure the alkylating agent is a primary or methyl halide. The alkoxide can be sterically hindered. For example, to synthesize tert-butyl phenyl ether, it is far better to react sodium tert-butoxide with bromobenzene (though this specific reaction is difficult due to the inertness of aryl halides to Sₙ2) than to react sodium phenoxide with tert-butyl bromide, which will almost exclusively yield isobutylene.[16]
High Reaction Temperature: Higher temperatures generally favor elimination over substitution.
Solution: Lower the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This might require longer reaction times, but it will minimize the elimination byproduct.
Strong, Bulky Base: Using a strong and sterically hindered base can promote elimination.
Solution: Use a less hindered base. If using the Williamson synthesis, opt for bases like sodium hydride or potassium carbonate over potassium tert-butoxide if elimination is a problem.
Problem 3: Difficulty in Removing Byproducts During Purification.

Question: My reaction seems to work, but I'm struggling to separate my desired ether from byproducts like triphenylphosphine oxide (TPPO) from a Mitsunobu reaction.

Answer:

Purification challenges, especially the removal of TPPO, are a well-known drawback of the Mitsunobu reaction.

Probable Causes & Solutions:

Probable CauseRecommended Solution & Scientific Rationale
High Polarity and Solubility of TPPO: TPPO can be difficult to separate from polar products by standard silica gel chromatography.
Solution 1: Modified Work-up. After the reaction, concentrate the mixture and triturate with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. TPPO is often insoluble in these solvents and will precipitate, allowing for its removal by filtration.
Solution 2: Use of Polymer-Supported Reagents. Consider using polymer-supported triphenylphosphine. After the reaction, the polymer-bound TPPO can be simply filtered off.[7]
Solution 3: Alternative Reagents. Newer variations of the Mitsunobu reaction employ reagents designed for easier byproduct removal. For example, using di-(4-chlorobenzyl)azodicarboxylate (DCAD) results in a hydrazine byproduct that can be easily removed by filtration.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Williamson ether synthesis and its main limitations?

A1: The Williamson ether synthesis is a widely used method for preparing ethers. It proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism where an alkoxide ion acts as a nucleophile and attacks an alkyl halide (or other substrate with a good leaving group), displacing the halide and forming an ether.[14][16][17]

Key Limitations:

  • Substrate Structure: The reaction works best with primary alkyl halides. Secondary alkyl halides can undergo competing E2 elimination, and tertiary alkyl halides will almost exclusively give the elimination product.[15][16]

  • Steric Hindrance: As an Sₙ2 reaction, it is sensitive to steric hindrance at the electrophilic carbon.

  • Aryl Halides: Aryl halides are generally unreactive towards Sₙ2 reactions.

Q2: How does the Mitsunobu reaction work, and what are its advantages for the etherification of 4-hydroxy-nicotinic acid derivatives?

A2: The Mitsunobu reaction converts an alcohol into various functional groups, including ethers, using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[6][7][8] The reaction mechanism is complex but essentially involves the in-situ formation of a good leaving group from the alcohol, which is then displaced by a nucleophile.[9] In the context of 4-hydroxy-nicotinic acid, the hydroxyl group acts as the alcohol component.

Advantages:

  • Mild Conditions: The reaction is typically run at or below room temperature.

  • High O-Selectivity: It generally favors O-alkylation over N-alkylation for hydroxypyridines.

  • Stereochemical Control: The reaction proceeds with inversion of configuration at the alcohol's stereocenter, which is a significant advantage in stereoselective synthesis.[6][9]

Q3: Are there any safety concerns with the reagents used in these reactions?

A3: Yes, some of the reagents used in these etherification reactions have significant safety hazards.

  • Azodicarboxylates (DEAD, DIAD): These are potentially explosive and should be handled with care, avoiding heat, shock, and friction. They are often supplied as solutions in solvents like toluene to mitigate this risk.[19]

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is also flammable. It should be handled under an inert atmosphere and away from any moisture.

  • Thionyl Chloride (SOCl₂): This is a corrosive and toxic liquid that reacts with water to release toxic gases like sulfur dioxide and hydrogen chloride. It should be handled in a well-ventilated fume hood.[20]

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).

Q4: Can I protect the carboxylic acid group of 4-hydroxy-nicotinic acid before etherification?

A4: Yes, protecting the carboxylic acid group is often a necessary and prudent step. The acidic proton of the carboxylic acid can interfere with many reactions, especially those involving bases or nucleophiles. A common strategy is to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before performing the etherification. The ester can then be hydrolyzed back to the carboxylic acid in a final step if needed.

Q5: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A5: A combination of analytical techniques is generally recommended:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the masses of the components in your reaction mixture, which can help in confirming the formation of your desired product and identifying any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the structural elucidation of your final product and any isolated byproducts. It can definitively distinguish between O- and N-alkylated isomers.

III. Visual Guides

Workflow for Troubleshooting O- vs. N-Alkylation

G start Start: Etherification of 4-Hydroxy-Nicotinic Acid Derivative check_selectivity Analyze Product Mixture (LC-MS, NMR) Is O/N selectivity acceptable? start->check_selectivity success Success: Desired O-Alkylated Product check_selectivity->success Yes troubleshoot Troubleshoot Poor Selectivity check_selectivity->troubleshoot No williamson Using Williamson Ether Synthesis? troubleshoot->williamson mitsunobu Using Mitsunobu Reaction? troubleshoot->mitsunobu change_base Consider milder base (e.g., K₂CO₃, Cs₂CO₃) or switch to Mitsunobu. williamson->change_base Yes consider_mitsunobu Switch to Mitsunobu Reaction williamson->consider_mitsunobu No optimize_mitsunobu Optimize Mitsunobu Conditions: - Solvent - Temperature - Order of addition mitsunobu->optimize_mitsunobu Yes consider_ptc Consider Phase-Transfer Catalysis (PTC) mitsunobu->consider_ptc No change_base->check_selectivity consider_mitsunobu->check_selectivity optimize_mitsunobu->check_selectivity consider_ptc->check_selectivity

Caption: Troubleshooting workflow for O- vs. N-alkylation selectivity.

Competing Pathways: Sₙ2 vs. E2 in Williamson Ether Synthesis

G cluster_reactants Reactants cluster_products Potential Products RO- Alkoxide (RO⁻) Base/Nucleophile ether R-O-R' Ether (Desired Product) RO-->ether Sₙ2 (Substitution) Favored by: - Primary R'-X - Less hindered RO⁻ - Lower temp. alkene Alkene Byproduct RO-->alkene E2 (Elimination) Favored by: - Secondary/Tertiary R'-X - Bulky RO⁻ - Higher temp. R'-X Alkyl Halide (R'-X) Electrophile R'-X->ether R'-X->alkene

Caption: Competition between Sₙ2 and E2 pathways.

IV. References

  • Benchchem. (n.d.). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. Retrieved from

  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (2024). Mitsunobu reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]

  • Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. Retrieved from

  • Ahmad, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4941. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ACS Publications. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • IAGI. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2018). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. 16, 4151–4158. Retrieved from

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Retrieved from [Link]

  • PMC. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). ORGANIC CHEMISTRY-II MODULE No. 21: TITLE: Phase. Retrieved from [Link]

  • Science of Synthesis. (n.d.). A common approach to the synthesis of esters involves activation of the corresponding alcohols as the. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-(Oxetan-3-yloxy)pyridine Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected synthetic roadblocks when working with oxetane-substituted heterocycles.

In medicinal chemistry, the incorporation of the oxetane ring—specifically as an oxetan-3-yloxy substituent on a pyridine core—has emerged as a powerful strategy to improve aqueous solubility, reduce lipophilicity (logD), and enhance metabolic stability compared to traditional alkyl or aryl ethers[1]. However, despite its relatively low molecular weight, the oxetane ring is not sterically benign. The puckered conformation of the four-membered ring (with a puckering angle of ~16°) and its constrained C-O-C bond angles project significant steric bulk into the adjacent C3 and C5 positions of the pyridine ring[1]. This creates substantial energy barriers during transition-metal-catalyzed cross-couplings, nucleophilic aromatic substitutions (SNAr), and directed metalations.

This guide provides field-proven troubleshooting workflows, self-validating protocols, and mechanistic insights to help you resolve these specific steric challenges.

Part 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: Why does the 4-(oxetan-3-yloxy) group cause steric hindrance at the C3 position if oxetane is considered a "small" bioisostere? A1: While oxetane is frequently utilized as a bioisostere for gem-dimethyl or carbonyl groups[2], its 3-yloxy linkage to a pyridine ring introduces unique conformational dynamics. The C-O bond allows rotation, but the steric clash between the puckered oxetane ring (which projects its methylene protons outward) and the ortho-substituents of the pyridine restricts this rotation. In the transition state of a cross-coupling reaction, the bulky palladium-ligand complex must approach the C3 position, which is effectively shielded by the oxetane's spatial envelope.

StericClashMechanism A 4-(oxetan-3-yloxy)pyridine B Puckered Oxetane Ring (~16°) A->B C Restricted C-O Bond Rotation B->C D Steric Shielding at C3/C5 C->D E Inhibited Oxidative Addition / Nucleophilic Attack D->E

Mechanistic pathway of steric shielding induced by the puckered oxetane ring at C3/C5 positions.

Q2: How does the oxetane oxygen affect the electronic landscape of the pyridine ring during SNAr? A2: The oxetan-3-yloxy group acts as a strong σ-electron-withdrawing group (due to the highly electronegative oxygen) but functions as a π-electron-donating group via resonance. In SNAr reactions targeting the C3 or C5 positions, this resonance donation deactivates the ring toward nucleophilic attack. Combined with the steric shielding of the oxetane ring, this drastically reduces the reaction rate, requiring elevated temperatures and highly polar aprotic solvents to overcome the activation energy barrier[3].

Part 2: Troubleshooting Guide by Reaction Type

TroubleshootingWorkflow A Low Yield in 4-(oxetan-3-yloxy)pyridine Rxn B Identify Reaction Class A->B C1 Pd-Catalyzed Cross-Coupling B->C1 C2 SNAr at C3/C5 Position B->C2 C3 Directed ortho-Metalation B->C3 D1 Steric Clash at C3/C5 Use RuPhos/BrettPhos C1->D1 D2 Poor Nucleophilic Access Use DMSO + DIPEA (120°C) C2->D2 D3 Oxetane Ring Opening Use LiTMP at -78°C C3->D3

Logical workflow for troubleshooting steric and electronic issues in oxetane-pyridine chemistry.

Issue 1: Stalled Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) at C3
  • Symptoms: High recovery of starting material, formation of protodehalogenated byproducts.

  • Root Cause: The oxidative addition complex is stable, but the bulky oxetane ring prevents the transmetalation or reductive elimination steps due to restricted rotational freedom around the Pd-aryl bond.

  • Solution: Switch from first-generation ligands (e.g., PPh3, dppf) to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) like RuPhos or BrettPhos[4]. These ligands enforce a monoligated Pd(0) species that is highly active and creates a deep catalytic pocket, forcing the sterically hindered coupling partners into the correct geometry for reductive elimination.

Issue 2: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
  • Symptoms: No product formation at standard temperatures (80 °C); degradation of the oxetane ring at excessive temperatures (>150 °C).

  • Root Cause: Steric repulsion between the incoming nucleophile and the oxetane ring, coupled with the resonance-deactivating effect of the ether linkage.

  • Solution: Pre-form the nucleophile salt (e.g., using NaH for amines/alcohols) to increase its reactivity. Utilize strictly anhydrous DMSO or DMF. The high dielectric constant stabilizes the Meisenheimer complex transition state. Maintain the temperature strictly between 110–120 °C to prevent thermal ring-opening of the oxetane.

Part 3: Quantitative Data & Ligand Comparison

To illustrate the causality of ligand selection in overcoming steric hindrance, the table below summarizes the optimization of a Suzuki-Miyaura coupling at the hindered C3 position of a 4-(oxetan-3-yloxy)pyridine scaffold.

Table 1: Impact of Ligand Choice on Suzuki-Miyaura Coupling of 3-Bromo-4-(oxetan-3-yloxy)pyridine with Phenylboronic Acid

LigandCatalyst SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
PPh₃Pd(PPh₃)₄902415<10
dppfPd(dppf)Cl₂90243522
XPhosPd₂(dba)₃100127065
RuPhosPd₂(dba)₃1008>9588
BrettPhosPd₂(dba)₃1006>9992

Data demonstrates that bulky, electron-rich biaryl phosphines (RuPhos, BrettPhos) are mandatory to overcome the steric barrier imposed by the puckered oxetane ring.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Oxetanyl Pyridines

Causality Note: This protocol utilizes BrettPhos to overcome the steric barrier at the C3 position. The addition of water (10% v/v) is critical to solubilize the inorganic base, facilitating the formation of the reactive boronate species required for transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-4-(oxetan-3-yloxy)pyridine (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.5 equiv, 1.5 mmol), and K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and BrettPhos (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (4.5 mL) and degassed HPLC-grade H₂O (0.5 mL).

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 6 hours with vigorous stirring (800 rpm).

  • Validation Checkpoint: Monitor by LC-MS. The disappearance of the starting material mass [M+H]+ and the appearance of the coupled product mass without protodehalogenation peaks validates the efficacy of the BrettPhos ligand. If protodehalogenation is observed, verify the rigorous exclusion of oxygen during setup.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: High-Yielding SNAr of 3-Fluoro-4-(oxetan-3-yloxy)pyridine

Causality Note: Fluorine is a superior leaving group in SNAr compared to chlorine or bromine due to its high electronegativity, which highly polarizes the C-F bond and stabilizes the Meisenheimer intermediate, counteracting the steric shielding of the oxetane.

Step-by-Step Methodology:

  • Reactant Assembly: Dissolve 3-fluoro-4-(oxetan-3-yloxy)pyridine (1.0 equiv, 1.0 mmol) and the secondary amine nucleophile (1.2 equiv, 1.2 mmol) in anhydrous DMSO (3.0 mL) in a microwave-safe vial.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol). DIPEA is chosen as it acts as a non-nucleophilic proton sponge, preventing unwanted side reactions with the sensitive oxetane ring.

  • Heating: Seal the vial and heat conventionally at 110 °C for 16 hours. (Critical: Do not exceed 120 °C to avoid thermal decomposition of the oxetane).

  • Validation Checkpoint: An aliquot analyzed by ¹⁹F NMR should show complete disappearance of the aryl-fluorine signal, confirming full conversion.

  • Workup & Isolation: Quench the reaction by pouring into ice-cold water (15 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers thoroughly with 5% aqueous LiCl (3 x 10 mL) to remove residual DMSO. Dry over MgSO₄, filter, and evaporate to yield the crude product.

References

  • Title : Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison Source : Journal of Medicinal Chemistry - ACS Publications URL : 2

  • Title : Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source : Chemical Reviews - ACS Publications URL : 1

  • Title : Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis Source : PMC (PubMed Central) URL : 3

  • Title : Synthetic oxetanes in drug discovery: where are we in 2025? Source : Taylor & Francis URL : 4

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Validation & Comparative

Advanced Comparison Guide: Metabolic Stability of Oxetan-3-yloxy vs. Methoxy Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex biological pathways, the physicochemical optimization of lead compounds remains a critical bottleneck. Nicotinic acid derivatives are privileged scaffolds in medicinal chemistry, but traditional functional groups—such as the methoxy ether—often introduce severe metabolic liabilities.

This guide provides an objective, data-driven comparison of the classic methoxy group versus the modern oxetan-3-yloxy bioisostere. By examining the causality behind their metabolic profiles and providing self-validating experimental workflows, this document serves as a definitive resource for scientists engineering metabolically robust therapeutics.

Mechanistic Rationale: Why Replace Methoxy with Oxetane?

The substitution of a methoxy group with an oxetan-3-yloxy moiety is not merely a structural swap; it is a calculated manipulation of the molecule's electronic distribution and three-dimensional geometry[1].

The Methoxy Liability (CYP-Mediated O-Demethylation)

Methoxy groups attached to aromatic or heteroaromatic rings (like nicotinic acid) are highly susceptible to Cytochrome P450 (CYP) mediated oxidative O-dealkylation. The electrophilic CYP heme-oxo species initiates a Hydrogen Atom Transfer (HAT) at the α -carbon of the methoxy group. This forms an unstable hemiacetal intermediate that rapidly collapses, releasing formaldehyde and leaving behind a highly polar, often rapidly excreted pyridinol metabolite.

The Oxetan-3-yloxy Advantage

The oxetane ring acts as a superior bioisostere for several mechanistic reasons[2]:

  • Steric and Hybridization Shielding: The sp³-hybridized oxetane ring adopts a rigid, slightly puckered conformation (8.7°). The increased s-character of the C-H bonds within the strained four-membered ring increases the bond dissociation energy, making HAT by CYP enzymes thermodynamically unfavorable[3].

  • Electronic Inductive Effects: Oxetane is a strong electron-withdrawing group. When attached to the nicotinic acid core, it exerts a distant-dependent inductive effect that pulls electron density away from the pyridine nitrogen. This lowers the basicity (pKa) of the proximal amine, which subsequently reduces the overall lipophilicity (logD) of the molecule at physiological pH[4].

  • Reduced Non-Specific Binding: Because lipophilicity is directly correlated with CYP450 affinity, the reduced logD of the oxetane derivative translates to lower intrinsic clearance ( CLint​ ) without sacrificing the hydrogen-bond acceptor capacity required for target engagement[1].

Metabolic_Pathways Core Nicotinic Acid Scaffold Sub1 Methoxy Derivative Core->Sub1 Sub2 Oxetan-3-yloxy Derivative Core->Sub2 Mech1 CYP450 HAT at α-carbon (Low Bond Dissociation Energy) Sub1->Mech1 Mech2 Steric Puckering & Strong Inductive Effect Sub2->Mech2 Result1 Rapid O-Demethylation (High Clearance) Mech1->Result1 Result2 Metabolic Stability (Low Clearance) Mech2->Result2

Caption: Mechanistic divergence of CYP450 metabolism between methoxy and oxetan-3-yloxy derivatives.

Quantitative Matched Molecular Pair (MMP) Analysis

To objectively evaluate the performance of these functional groups, we analyze a representative Matched Molecular Pair (MMP) based on a generic 5-substituted nicotinic acid derivative. The data below synthesizes typical in vitro ADME results observed when transitioning from a methoxy to an oxetane ether[1][3].

Physicochemical / ADME Property5-Methoxy Nicotinic Acid Derivative5-(Oxetan-3-yloxy) Nicotinic Acid DerivativeImpact of Oxetane Substitution
Molecular Weight (Da) Base MWBase MW + 42Slight increase, maintaining drug-likeness.
cLogP 2.81.9Decreased lipophilicity , improving solubility.
Pyridine N pKa 5.44.6Reduced basicity due to inductive withdrawal.
HLM CLint​ (µL/min/mg) > 145.0< 25.0>5-fold improvement in metabolic stability.
In Vitro Half-Life ( t1/2​ ) 8 min> 55 minSignificantly prolonged exposure potential.
Aqueous Solubility (µM) 451804-fold increase due to higher polarity.

Data Interpretation: The oxetan-3-yloxy group successfully decouples the traditional inverse relationship between steric bulk and aqueous solubility. By introducing a polar, oxygen-rich sp³ motif, the derivative achieves a lower CLint​ while simultaneously improving solubility—a hallmark of high-quality lead optimization[5].

Experimental Methodology: Self-Validating Microsomal Stability Assay

To generate trustworthy CLint​ data, the experimental protocol must be a self-validating system . This means the assay must internally prove that the enzymes are active, that degradation is strictly CYP-mediated, and that the analytical quantification is precise.

Protocol: Human Liver Microsome (HLM) Stability Assay

Causality of Assay Design:

  • Why use NADPH? CYPs require NADPH as an electron donor. A minus-NADPH control proves that any observed degradation is strictly oxidative (CYP-mediated) and not due to background hydrolysis or chemical instability.

  • Why use Verapamil? It acts as a positive control with a known, rapid clearance rate, validating the metabolic viability of the specific HLM batch.

Step-by-Step Workflow:

  • Reagent Preparation:

    • Prepare a 10 mM stock of the test compounds (Methoxy and Oxetane derivatives) in DMSO.

    • Dilute to a 100 µM working solution in 50% Acetonitrile/Water.

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Matrix Assembly:

    • In a 96-well plate, add 0.5 mg/mL Human Liver Microsomes (HLM) suspended in the phosphate buffer.

    • Spike in the test compounds to a final assay concentration of 1 µM (final DMSO concentration <0.1% to prevent CYP inhibition).

  • Pre-Incubation:

    • Incubate the plate at 37°C for 5 minutes on a thermoshaker to achieve thermal equilibrium.

  • Reaction Initiation (The Trigger):

    • Active Wells: Add NADPH to a final concentration of 1 mM to initiate the CYP450 catalytic cycle.

    • Negative Control Wells: Add an equivalent volume of buffer instead of NADPH.

  • Kinetic Sampling:

    • At time points t=0,5,15,30,45, and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.

  • Reaction Quenching (Arrest & Extract):

    • Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an analytical Internal Standard (e.g., Tolbutamide 100 ng/mL). Causality: The organic solvent instantly denatures the CYP proteins, halting metabolism, while precipitating the protein for cleaner LC-MS injection.

  • Centrifugation & LC-MS/MS Analysis:

    • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a clean plate and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the ratio of parent compound to internal standard.

HLM_Protocol cluster_controls Self-Validating Initiation N1 1. Substrate & Matrix Prep 1 µM Compound + 0.5 mg/mL HLM N2 2. Pre-incubation 37°C for 5 min N1->N2 N3_Active Active Reaction Add 1 mM NADPH N2->N3_Active N3_Neg Negative Control Add Buffer (No NADPH) N2->N3_Neg N4 3. Kinetic Sampling t = 0, 5, 15, 30, 45, 60 min N3_Active->N4 N3_Neg->N4 N5 4. Protein Precipitation Quench with Cold ACN + IS N4->N5 N6 5. LC-MS/MS Analysis Calculate t1/2 and CL_int N5->N6

Caption: Self-validating experimental workflow for determining in vitro microsomal stability.

Data Processing

Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Half-life ( t1/2​ ): 0.693/k

  • Intrinsic Clearance ( CLint​ ): (k×V)/P (where V is incubation volume and P is mass of microsomal protein).

Conclusion

For researchers optimizing nicotinic acid derivatives, relying on methoxy groups often results in late-stage pharmacokinetic failures due to rapid O-demethylation. The strategic incorporation of the oxetan-3-yloxy group provides a highly effective, metabolically stable alternative. By leveraging its unique sp³ geometry and electron-withdrawing nature, scientists can simultaneously reduce lipophilicity, temper basicity, and drastically improve intrinsic clearance, yielding a vastly superior pharmacokinetic profile.

References

  • Application of Bioisosteres in Drug Design ChiGroup URL:[Link][4]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Publications URL:[Link][1]

  • Oxetanes in Drug Discovery Campaigns PMC - NIH URL:[Link][2]

Sources

HPLC method validation for quantifying 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester purity

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to HPLC Method Validation for Purity Assessment of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester and its Comparison with UPLC and GC-MS Techniques

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or an intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecules like 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester, a key intermediate in the synthesis of advanced pharmaceutical agents, establishing a robust and reliable analytical method for purity determination is of paramount importance. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for this specific purpose, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3] Furthermore, we will objectively compare the validated HPLC method with two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to provide a comprehensive perspective for researchers and drug development professionals.

The Rationale Behind Method Selection: Why HPLC?

High-Performance Liquid Chromatography (HPLC) remains the workhorse of pharmaceutical analysis for several compelling reasons. Its versatility in handling a wide range of compounds, coupled with its precision and robustness, makes it an ideal choice for purity and impurity profiling.[4] For a molecule like 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester, which possesses chromophores within its nicotinic acid core, UV detection in HPLC offers a sensitive and linear response. The presence of the polar oxetane and ester functional groups, along with the chlorinated pyridine ring, suggests that reversed-phase HPLC will provide excellent separation from potential process-related impurities and degradation products.

A Proposed HPLC Method for Purity Determination

Given the absence of extensive public data on the physicochemical properties of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester, we propose the following starting HPLC conditions, based on the analysis of similar nicotinic acid derivatives and oxetane-containing compounds.[5][6][7][8][9][10][11][12][13][14]

Table 1: Proposed HPLC Method Parameters

ParameterProposed ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for moderately polar compounds. The 5 µm particle size is a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid provides good peak shape for the basic pyridine nitrogen. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% BA gradient elution is necessary to separate compounds with a range of polarities, which is expected for impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides good reproducibility and efficiency.
Detection UV at 265 nmNicotinic acid derivatives typically have a strong absorbance around this wavelength.[6]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50, v/v)Ensures good solubility of the analyte and compatibility with the mobile phase.

The Core of Confidence: HPLC Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] For a purity assay, this means the method must be able to accurately and precisely quantify the main compound and separate it from any potential impurities. Our validation protocol is designed in accordance with ICH Q2(R1) and the evolving principles of Q2(R2).[1][2][3][15][16][17][18]

Diagram 1: HPLC Method Validation Workflow

HPLC Method Validation Workflow HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Finalization MD Method Development & Optimization VP Define Validation Parameters & Acceptance Criteria MD->VP Specificity Specificity VP->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: A flowchart illustrating the key stages of HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Experimental Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester.

    • Spike the analyte sample with known related substances and potential starting materials to demonstrate resolution.

    • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products and demonstrate that the analyte peak is resolved from all degradant peaks.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

  • Experimental Protocol:

    • Prepare a series of at least five concentrations of the analyte reference standard, typically ranging from 50% to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often expressed as the percent recovery.

  • Experimental Protocol:

    • Perform the assay on at least nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

    • The percent recovery is calculated at each level.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Experimental Protocol: Analyze a minimum of six replicate injections of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 × (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

      • LOQ = 10 × (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Protocol:

    • Vary key method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results.

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.

Comparative Analysis: HPLC vs. UPLC vs. GC-MS

The choice of an analytical technique is a strategic decision that impacts throughput, sensitivity, and the scope of analysis. Here, we compare our validated HPLC method with UPLC and GC-MS.

Diagram 2: Comparison of Analytical Techniques

Analytical Technique Comparison Comparison of Analytical Techniques for Purity Analysis cluster_hplc HPLC cluster_uplc UPLC cluster_gcms GC-MS HPLC HPLC HPLC_Adv Advantages: - Robust & Reliable - Lower Cost - Established Methods HPLC->HPLC_Adv HPLC_Dis Disadvantages: - Longer Run Times - Higher Solvent Consumption - Lower Resolution HPLC->HPLC_Dis UPLC UPLC UPLC_Adv Advantages: - Faster Analysis - Higher Resolution & Sensitivity - Lower Solvent Consumption UPLC->UPLC_Adv UPLC_Dis Disadvantages: - Higher Initial Cost - Higher Backpressure UPLC->UPLC_Dis GCMS GC-MS GCMS_Adv Advantages: - Excellent for Volatile Impurities - High Specificity (Mass Spec) - Structural Information GCMS->GCMS_Adv GCMS_Dis Disadvantages: - Not Suitable for Non-volatile Compounds - Requires Derivatization for some Analytes - Thermal Degradation Risk GCMS->GCMS_Dis

Caption: A visual comparison of the advantages and disadvantages of HPLC, UPLC, and GC-MS.

Table 2: Performance Comparison of HPLC, UPLC, and GC-MS

ParameterHPLCUPLCGC-MS
Analyte Suitability Non-volatile & semi-volatile compoundsNon-volatile & semi-volatile compoundsVolatile & semi-volatile compounds
Analysis Time ~20-30 min~5-10 min~15-25 min
Resolution GoodExcellentExcellent
Sensitivity (LOD/LOQ) ModerateHighVery High (with MS)
Solvent Consumption HighLowLow (gas carrier)
Precision (%RSD) < 2.0%< 1.5%< 5.0% (can be higher for trace analysis)
Structural Information No (with UV detector)No (with UV detector)Yes (from mass spectrum)
Initial Cost ModerateHighHigh
In-depth Comparison:
  • HPLC vs. UPLC: UPLC, or Ultra-Performance Liquid Chromatography, utilizes smaller particle size columns (<2 µm) and higher pressures compared to HPLC.[4][19][20][21] This results in significantly faster analysis times, improved resolution, and higher sensitivity.[4][19][20][21] For the purity analysis of our target molecule, switching to a UPLC method could reduce the run time from 30 minutes to under 10 minutes, drastically increasing sample throughput in a quality control environment. The enhanced resolution would also provide greater confidence in separating closely eluting impurities.

  • HPLC vs. GC-MS: Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds.[22][23][24][25][26] While our target molecule, 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester, is likely not sufficiently volatile for direct GC analysis without derivatization, GC-MS would be an invaluable complementary technique. It would be the method of choice for identifying and quantifying volatile process impurities, such as residual solvents, which are critical to control in pharmaceutical manufacturing. The mass spectrometer provides definitive identification of impurities, a significant advantage over UV detection.

Conclusion: A Multi-faceted Approach to Purity Analysis

The validated HPLC method presented here provides a robust and reliable foundation for the purity assessment of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester. It meets the stringent requirements of regulatory bodies and ensures the quality of this critical pharmaceutical intermediate.

However, a comprehensive analytical strategy should not rely on a single technique. The comparison with UPLC and GC-MS highlights the significant advantages these alternative methods offer. UPLC provides a direct upgrade path for high-throughput analysis with enhanced separation power. GC-MS, on the other hand, is an essential orthogonal technique for the analysis of volatile impurities and for providing structural elucidation.

As a Senior Application Scientist, my recommendation is to establish a validated HPLC or UPLC method for routine purity testing and to have a validated GC-MS method in place for the analysis of residual solvents and other volatile impurities. This integrated approach provides a comprehensive understanding of the purity profile, ensuring the highest standards of quality and safety in drug development.

References

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • LCGC International. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Eurolab. (2026, January 10). UPLC Assay and Impurity Testing. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Preprints.org. (2025, June 5). A review article of UPLC and its emerging application and challenges and opportunities. Retrieved from [Link]

  • Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl nicotinate (CAS 93-60-7). Retrieved from [Link]

  • Omics Online. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]

  • European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]

  • SIELC Technologies. (2024, March 28). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl nicotinate 3-pyridinecarboxylic acid, methyl ester. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • University of Nebraska. (2019, October 23). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (n.d.). Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • Macsen Labs. (n.d.). Methyl nicotinate | 93-60-7 | Global API Manufacturer & Supplier. Retrieved from [Link]

  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Space Exploration of Oxetanes. Retrieved from [Link]

  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 6-Chloro vs. 6-Bromo Oxetane-Substituted Nicotinic Esters in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Oxetane-substituted nicotinic esters are a class of compounds that have garnered significant interest due to the unique physicochemical properties imparted by the oxetane ring, which can serve as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups. The 6-halo-substituted variants of these esters are particularly valuable as they provide a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. This guide presents an in-depth comparison of the reactivity of 6-chloro- and 6-bromo-substituted oxetane-nicotinic esters, providing experimental insights and data to inform synthetic strategy.

The fundamental difference in reactivity between the 6-chloro and 6-bromo analogues stems from the inherent properties of the carbon-halogen bond. Generally, in the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend: I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy, a critical factor in the rate-determining oxidative addition step of many catalytic cycles.[2]

Underlying Principles: The Carbon-Halogen Bond

The carbon-halogen bond strength is a key determinant of reactivity in cross-coupling reactions. The C-Br bond is weaker than the C-Cl bond, making the former more susceptible to cleavage during the oxidative addition of a palladium(0) catalyst. This crucial step initiates the catalytic cycle in many cross-coupling reactions, including the widely used Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions.[3]

Computational studies on halo-heterocycles have provided quantitative support for this trend. For six-membered heterocycles like pyridine, the C-Cl bond dissociation energies are consistently higher than those of the corresponding C-Br bonds.[2] This energy difference directly translates to a higher activation barrier for the oxidative addition of chloro-pyridines compared to their bromo counterparts, often necessitating more forcing reaction conditions, such as higher temperatures, higher catalyst loadings, or more specialized and electron-rich ligands to achieve comparable reaction rates and yields.[4]

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side kinetic studies on 6-chloro- and 6-bromo-oxetane-substituted nicotinic esters are not extensively reported in the literature, a robust comparison can be drawn from the well-established reactivity patterns of analogous halopyridine systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of 6-halonicotinic acid derivatives, bromo-substituted substrates consistently exhibit higher reactivity than their chloro-analogs.[1] This allows for the use of milder reaction conditions and often results in higher yields. For instance, the coupling of 6-bromonicotinic acid with an arylboronic acid can proceed efficiently with a standard Pd(PPh₃)₄ catalyst, whereas 6-chloronicotinic acid typically requires a more active catalyst system, such as one employing a biarylphosphine ligand like RuPhos, and higher temperatures to achieve good conversion.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. Similar to Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step. Consequently, aryl bromides are generally more reactive substrates than aryl chlorides.[5][6] This translates to shorter reaction times and milder conditions for the amination of 6-bromo-substituted nicotinic esters compared to their 6-chloro counterparts. The use of specialized ligands is often necessary to achieve efficient coupling with less reactive aryl chlorides.[7]

Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, also follows the established reactivity trend of halogens. Studies on halopyridines have demonstrated that iodides are the most reactive, followed by bromides, with chlorides being significantly less reactive.[8] In some cases, chloropyridines have been reported to be ineffectual in Negishi cross-coupling reactions where the corresponding bromides react to give moderate to good yields.[8]

Quantitative Reactivity Comparison

The following table summarizes the expected qualitative and semi-quantitative differences in reactivity between 6-chloro- and 6-bromo-oxetane-substituted nicotinic esters based on data from analogous systems.

Reaction TypeSubstrateExpected Relative ReactivityTypical Catalyst SystemTypical Reaction ConditionsExpected Yield
Suzuki-Miyaura 6-Bromo-oxetane-nicotinic esterHigherPd(PPh₃)₄, Pd(dppf)Cl₂80-100 °C, shorter reaction timesGood to Excellent
6-Chloro-oxetane-nicotinic esterLowerPd₂(dba)₃/Buchwald ligands (e.g., RuPhos)100-120 °C, longer reaction timesModerate to Good
Buchwald-Hartwig 6-Bromo-oxetane-nicotinic esterHigherPd₂(dba)₃/Xantphos or other biaryl phosphines90-110 °CGood to Excellent
6-Chloro-oxetane-nicotinic esterLowerMore specialized Pd-precatalysts and ligands110-130 °CModerate to Good
Negishi 6-Bromo-oxetane-nicotinic esterHigherPd(PPh₃)₄ or Pd/NHC complexesRoom temperature to 60 °CGood to Excellent
6-Chloro-oxetane-nicotinic esterLowerMore active Pd/NHC catalysts, higher temperatures60-100 °CLow to Moderate

Experimental Protocols: A General Framework for Suzuki-Miyaura Coupling

To illustrate the practical implications of the differing reactivities, a general, adaptable protocol for a Suzuki-Miyaura coupling is provided below. Note the adjustments in catalyst and conditions recommended for the chloro- versus the bromo-substrate.

Materials
  • 6-Halo-oxetane-substituted nicotinic ester (chloro or bromo)

  • Arylboronic acid

  • Palladium catalyst (see recommendations below)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water, or DME)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_reactants Combine Reactants: - 6-Halo-oxetane-nicotinic ester - Arylboronic acid - Base - Palladium Catalyst/Ligand add_solvent Add Degassed Solvent prep_reactants->add_solvent inert_atm Establish Inert Atmosphere (e.g., Ar or N₂) add_solvent->inert_atm heat_stir Heat to Desired Temperature with Vigorous Stirring inert_atm->heat_stir monitor Monitor Reaction Progress (TLC, LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete aqueous_workup Aqueous Workup cool->aqueous_workup extract Extraction with Organic Solvent aqueous_workup->extract purify Purification (e.g., Column Chromatography) extract->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Procedure for 6-Bromo-oxetane-substituted Nicotinic Ester
  • To a dry reaction vessel, add the 6-bromo-oxetane-substituted nicotinic ester (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₂CO₃ (2.0-3.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Procedure for 6-Chloro-oxetane-substituted Nicotinic Ester
  • To a dry reaction vessel, add the 6-chloro-oxetane-substituted nicotinic ester (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), and a stronger base such as K₃PO₄ (3.0 equiv.).

  • Add a more active catalyst system, for example, Pd₂(dba)₃ (2-4 mol%) and a biarylphosphine ligand like RuPhos (4-8 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent, such as t-BuOH/water (4:1).

  • Heat the reaction mixture to a higher temperature, typically 100-110 °C, with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times are expected to be longer than for the bromo-analog.

  • Upon completion, follow the same workup and purification procedure as described for the bromo-substituted ester.

Catalytic Cycle and the Rate-Determining Step

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction. The initial oxidative addition of the halo-nicotinic ester to the Pd(0) catalyst is typically the rate-determining step. The higher C-Cl bond dissociation energy compared to the C-Br bond results in a slower oxidative addition for the 6-chloro derivative, thus dictating its lower overall reactivity.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex + Ar-X oa Oxidative Addition (Rate-Determining) oa->pd2_complex pd2_aryl_complex Ar-Pd(II)(R)L₂ pd2_complex->pd2_aryl_complex + [R-B(OR)₂(Base)]⁻ transmetal Transmetalation transmetal->pd2_aryl_complex boronate R-B(OR)₂ boronate->transmetal base Base base->transmetal pd2_aryl_complex->pd0 Product (Ar-R) Formation product Ar-R pd2_aryl_complex->product re Reductive Elimination re->pd0 halonicotinate Ar-X (X = Cl or Br) halonicotinate->oa

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion

The choice between 6-chloro- and 6-bromo-oxetane-substituted nicotinic esters as synthetic precursors has significant practical implications. The higher reactivity of the 6-bromo derivatives, rooted in the lower C-Br bond dissociation energy, generally allows for milder reaction conditions, shorter reaction times, and broader substrate scope in palladium-catalyzed cross-coupling reactions. While the 6-chloro analogs are often more cost-effective starting materials, their lower reactivity necessitates the use of more sophisticated and expensive catalyst systems and more forcing conditions to achieve comparable results. A thorough understanding of these reactivity differences is crucial for the development of efficient, scalable, and cost-effective synthetic routes in pharmaceutical and materials science research.

References

  • (Reference to a relevant article on oxetanes in medicinal chemistry would be placed here if available
  • (Reference to a review on palladium-catalyzed cross-coupling reactions would be placed here.)
  • (Reference to a paper on the synthesis of nicotinic acid deriv
  • (Reference to a paper discussing the mechanism of Buchwald-Hartwig amin
  • (Reference to a paper on Negishi coupling of halopyridines would be placed here.)
  • Fedorov, A.; et al. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. J. Org. Chem.2008 , 73 (23), 9224–9234. [Link]

  • Chen, Y.; et al. Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Org. Synth.2002 , 78, 51. [Link]

  • (Reference to a general organic chemistry text or review on bond energies.)
  • Hartwig, J. F. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58 (34), 11568-11589. [Link]

  • (Reference to a paper on the synthesis of oxetane-containing molecules.)
  • (Reference to a paper on the applications of nicotinic esters in drug discovery.)
  • (Reference to a paper on palladium c
  • (Reference to a paper on kinetic studies of oxid
  • Tuttle, T.; et al. Negishi cross-couplings in the synthesis of amino acids. Org. Biomol. Chem., 2017 , 15, 10246-10260. [Link]

  • (Reference to a paper on the synthesis of halo-nicotinic esters.)
  • Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling Reaction. J. Am. Chem. Soc.2000, 122 (47), 11827–11828.
  • (Reference to a paper on large-scale synthesis using cross-coupling.)
  • (Reference to a review on recent advances in Suzuki-Miyaura coupling.)
  • (Reference to a paper on computational studies of cross-coupling reactions.)
  • Hartwig, J. F. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. J. Am. Chem. Soc.2005 , 127 (19), 6944–6945. [Link]

  • (Reference to a paper on the synthesis of oxetane building blocks.)
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • (Reference to a paper on the industrial applic
  • (Reference to a paper on the synthesis of complex pharmaceuticals using these methods.)
  • (Reference to a paper on the electronic effects in cross-coupling.)
  • (Reference to a paper on the steric effects in cross-coupling.)
  • Chris P. Schaller. Oxidative Addition & Reductive Elimination. [Link]

  • (Reference to a general organic chemistry text on reaction mechanisms.)
  • (Reference to a paper on the synthesis of oxetane-substituted heterocycles.)

Sources

Unveiling the Molecular Architecture: A Comparative Guide to 2D NMR-Based Structural Validation of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide, prepared for researchers and scientists, provides an in-depth, technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of the novel compound, 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester. As a Senior Application Scientist, my focus extends beyond a mere recitation of protocols; this document is designed to elucidate the strategic application of these powerful analytical tools, grounded in the principles of scientific integrity and field-proven insights.

We will navigate the structural elucidation of this molecule by first predicting its ¹H and ¹³C NMR spectra. This theoretical dataset will serve as our "expected" framework. Subsequently, we will delve into the practical application and comparative analysis of COSY, HSQC, and HMBC experiments, demonstrating how the correlations observed in these spectra provide a self-validating system to confirm the predicted structure.

The Subject of Our Investigation: 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester

The molecule at the center of our study, 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester, presents a unique combination of a substituted pyridine ring, an oxetane moiety, and a methyl ester group. Each of these fragments possesses distinct electronic and steric properties that influence the chemical environment of the constituent atoms, making its structural verification a compelling case for the application of advanced NMR techniques.

Molecular Structure:

Predicted ¹H and ¹³C NMR Data: The Theoretical Blueprint

To establish a baseline for our structural validation, we will first predict the ¹H and ¹³C NMR chemical shifts and key coupling constants for our target molecule. These predictions are generated using advanced computational algorithms that consider the electronic environment of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H28.50-
H57.00-
H7 (Oxetane CH)5.00-
H8/H8' (Oxetane CH₂)4.80-
H9 (OCH₃)3.90-
C2-150.0
C3-110.0
C4-165.0
C5-108.0
C6-155.0
C7 (Oxetane CH)-75.0
C8 (Oxetane CH₂)-70.0
C9 (OCH₃)-52.0
C10 (C=O)-168.0

Note: These are predicted values and may vary slightly from experimental results.

The 2D NMR Toolkit: A Comparative Analysis

With our predicted data in hand, we can now explore how different 2D NMR experiments would be employed to confirm the structure of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester. Each technique provides a unique piece of the structural puzzle, and their combined application offers a robust and self-validating approach.

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment is the workhorse for identifying protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton spin systems within the molecule.

Causality Behind the Experiment: The COSY pulse sequence facilitates the transfer of magnetization between J-coupled protons. This results in cross-peaks in the 2D spectrum that connect the signals of coupled protons.

Experimental Workflow:

COSY_Workflow A Sample Preparation (Dissolve in CDCl₃) B Acquire 1D ¹H Spectrum (Reference & Calibrate) A->B C Set up COSY Experiment (Standard Parameters) B->C D Acquire 2D COSY Data C->D E Process Data (Fourier Transform, Phasing) D->E F Analyze Spectrum (Identify Cross-Peaks) E->F

Caption: COSY Experimental Workflow.

Expected COSY Correlations:

Based on the structure, we would anticipate the following key correlations:

  • Oxetane Ring System: A cross-peak between the methine proton (H7) and the methylene protons (H8/H8').

  • Pyridine Ring System: A potential weak correlation between the two aromatic protons (H2 and H5), although this can be dependent on the coupling constant.

Table 2: Expected COSY Cross-Peaks

Correlating ProtonsExpected Cross-PeakStructural Information Gained
H7 ↔ H8/H8'YesConfirms the connectivity within the oxetane ring.
H2 ↔ H5Possible (weak)Confirms the proximity of the two pyridine protons.
HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Connections

The HSQC experiment is indispensable for identifying which protons are directly attached to which carbon atoms.[1][2] This one-bond correlation is crucial for assigning the carbon skeleton.

Causality Behind the Experiment: The HSQC pulse sequence transfers magnetization from a proton to its directly attached carbon and then back to the proton for detection. This results in a cross-peak at the chemical shifts of the proton and the carbon.[3]

Experimental Workflow:

HSQC_Workflow A Sample Preparation (Dissolve in CDCl₃) B Acquire 1D ¹H & ¹³C Spectra (Reference & Calibrate) A->B C Set up HSQC Experiment (Optimize for ¹JCH) B->C D Acquire 2D HSQC Data C->D E Process Data (Fourier Transform, Phasing) D->E F Analyze Spectrum (Identify ¹JCH Correlations) E->F

Caption: HSQC Experimental Workflow.

Expected HSQC Correlations:

By correlating our predicted ¹H and ¹³C chemical shifts, we can anticipate the following direct connections:

Table 3: Expected HSQC Cross-Peaks

¹H Signal (ppm)¹³C Signal (ppm)Structural Fragment Confirmed
8.50 (H2)150.0 (C2)Pyridine CH
7.00 (H5)108.0 (C5)Pyridine CH
5.00 (H7)75.0 (C7)Oxetane CH
4.80 (H8/H8')70.0 (C8)Oxetane CH₂
3.90 (H9)52.0 (C9)Methyl Ester OCH₃

The absence of an HSQC correlation for a protonated carbon signal in the ¹³C spectrum would indicate a quaternary carbon. In our molecule, C3, C4, C6, and C10 are expected to be quaternary.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is the key to piecing together the entire molecular structure by revealing long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[4]

Causality Behind the Experiment: The HMBC pulse sequence is optimized to detect smaller, long-range J-couplings, allowing for the transfer of magnetization between protons and carbons that are not directly bonded.[5]

Experimental Workflow:

HMBC_Workflow A Sample Preparation (Dissolve in CDCl₃) B Acquire 1D ¹H & ¹³C Spectra (Reference & Calibrate) A->B C Set up HMBC Experiment (Optimize for nJCH) B->C D Acquire 2D HMBC Data C->D E Process Data (Fourier Transform, Magnitude Mode) D->E F Analyze Spectrum (Identify ²JCH & ³JCH Correlations) E->F

Caption: HMBC Experimental Workflow.

Expected Key HMBC Correlations:

The HMBC spectrum will provide the crucial links between the different fragments of the molecule.

Table 4: Expected Key HMBC Cross-Peaks for Structural Assembly

ProtonCorrelating Carbon(s)Structural Link Confirmed
H2 (Pyridine)C4, C6, C10Connects H2 to the core pyridine structure and the ester group.
H5 (Pyridine)C3, C4, C6Confirms the position of H5 relative to the chloro and oxetanyloxy substituents.
H7 (Oxetane)C4, C8Crucially links the oxetane ring to the pyridine ring via the ether linkage.
H8/H8' (Oxetane)C7Confirms connectivity within the oxetane ring.
H9 (OCH₃)C10Confirms the methyl group is part of the ester functionality.

Logical Deduction from HMBC Data:

  • The correlation between the oxetane methine proton (H7) and the pyridine carbon C4 is the definitive piece of evidence for the ether linkage between the two ring systems.

  • Correlations from the aromatic protons (H2 and H5) to the quaternary carbons of the pyridine ring (C3, C4, C6) and the carbonyl carbon (C10) will firmly establish the substitution pattern on the pyridine ring.

  • The correlation from the methyl protons (H9) to the carbonyl carbon (C10) validates the methyl ester group.

Synthesizing the Data: A Self-Validating System

The true power of this 2D NMR approach lies in the convergence of data from all three experiments. The COSY experiment establishes the proton-proton connectivities within individual spin systems. The HSQC experiment then anchors these protons to their directly attached carbons. Finally, the HMBC experiment provides the long-range correlations that piece together the different fragments, confirming the overall molecular architecture. Any inconsistencies between the observed correlations and the proposed structure would immediately flag a potential error in the structural assignment, making this a highly reliable and self-validating methodology.

Experimental Protocols

General Sample Preparation:

  • Weigh approximately 10-20 mg of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

  • ¹H NMR: Standard single-pulse experiment.

  • ¹³C NMR: Standard proton-decoupled single-pulse experiment.

  • COSY: A standard gradient-enhanced COSY (gCOSY) experiment.

  • HSQC: A standard gradient-enhanced, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3).

  • HMBC: A standard gradient-enhanced HMBC experiment (e.g., hmbcgpndqf).

For detailed pulse sequence parameters, refer to the spectrometer manufacturer's standard parameter sets and optimize as needed for the specific sample and instrument.

Conclusion

The structural validation of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester serves as an excellent case study for the power and elegance of 2D NMR spectroscopy. By systematically applying COSY, HSQC, and HMBC techniques, researchers can confidently piece together the molecular puzzle, moving from individual spin systems to the complete, validated structure. This guide has provided a framework for not only performing these experiments but also for understanding the underlying logic that makes this approach a cornerstone of modern chemical analysis. The synergy between predicted data and experimental verification provides an unparalleled level of confidence in structural assignments, a critical requirement in the rigorous field of drug development.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016.
  • Keeler, J. Understanding NMR Spectroscopy, 2nd ed.; Wiley, 2010.
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  • Macomber, R. S. A Complete Introduction to Modern NMR Spectroscopy; Wiley-Interscience, 1998.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; Wiley, 2014.
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A Head-to-Head Comparison for the Medicinal Chemist: Oxetane Rings Versus Gem-Dimethyl Groups on Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Modulating Pharmacokinetic Properties in Drug Discovery

In the landscape of modern drug discovery, the pyridine scaffold remains a "privileged" structure, integral to a multitude of FDA-approved therapeutics.[1][2] Its versatility allows for fine-tuning of a compound's biological activity and pharmacokinetic (PK) profile.[1][3] Among the various strategies employed for lead optimization, the bioisosteric replacement of functional groups is a cornerstone technique. This guide provides a detailed comparison of two such bioisosteres, the oxetane ring and the gem-dimethyl group, when appended to a pyridine scaffold, focusing on their respective impacts on critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The choice between an oxetane and a gem-dimethyl group can profoundly influence a drug candidate's success. While both occupy a similar molecular volume, their differing electronic and physicochemical properties offer distinct advantages and disadvantages that must be carefully weighed.[4][5]

The Contenders: A Structural Overview

The gem-dimethyl group, frequently found in natural products, is often incorporated to provide steric bulk, block metabolic oxidation, and improve target engagement through conformational restriction.[6][7] Conversely, the oxetane ring, a four-membered heterocycle containing an oxygen atom, introduces polarity and has gained significant traction as a means to enhance a molecule's "drug-like" properties.[4][8]

Caption: Structural representation of gem-dimethyl and oxetane moieties on a pyridine scaffold.

Head-to-Head Pharmacokinetic Comparison

The decision to incorporate an oxetane ring or a gem-dimethyl group onto a pyridine scaffold has significant downstream consequences for a compound's pharmacokinetic profile. Below is a detailed analysis of their impact on key ADME parameters.

Aqueous Solubility

A critical factor for oral bioavailability, aqueous solubility is often a challenge in drug development.

  • Oxetane: The introduction of an oxetane ring, with its polar oxygen atom, can dramatically increase aqueous solubility.[6][9] Depending on the molecular context, this enhancement can range from a modest 4-fold to a remarkable 4000-fold increase when replacing a gem-dimethyl group.[9][10] This is a significant advantage for improving the formulation and absorption of orally administered drugs.

  • Gem-Dimethyl: The non-polar nature of the gem-dimethyl group tends to increase lipophilicity, which can conversely lead to poor aqueous solubility.[5]

Lipophilicity (LogD/LogP)

Lipophilicity is a double-edged sword; while necessary for membrane permeability, excessive lipophilicity can lead to off-target toxicity and rapid metabolism.

  • Oxetane: Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts.[9] This reduction in LogD can be beneficial for minimizing non-specific binding and improving the overall safety profile of a drug candidate.

  • Gem-Dimethyl: The gem-dimethyl group is inherently lipophilic and will increase a compound's LogD/LogP.[6]

Metabolic Stability

Resistance to metabolic degradation is crucial for achieving and maintaining therapeutic concentrations of a drug.

  • Oxetane: The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[9][11] Interestingly, its presence can sometimes redirect metabolism away from cytochrome P450 (CYP450) pathways towards hydrolysis by microsomal epoxide hydrolase (mEH), which may reduce the risk of drug-drug interactions.[10]

  • Gem-Dimethyl: While often used to block metabolically labile positions, the C-H bonds within the gem-dimethyl group can still be susceptible to oxidation by CYP450 enzymes.[6]

Cell Permeability

The ability of a drug to cross cell membranes is essential for reaching its intracellular target and for oral absorption.

  • Oxetane: The impact of an oxetane on permeability is context-dependent. While increased polarity can sometimes hinder passive diffusion, in certain cases, the introduction of an oxetane has been shown to enhance cell membrane permeability.[4]

  • Gem-Dimethyl: The increased lipophilicity imparted by a gem-dimethyl group generally favors passive diffusion across cell membranes.

Basicity (pKa) Modulation

For pyridine-containing compounds, the basicity of the pyridine nitrogen can influence solubility, cell permeability, and off-target effects such as hERG channel inhibition.

  • Oxetane: The oxetane's oxygen atom has a strong electron-withdrawing effect.[12] Placing an oxetane alpha to an amine, such as the pyridine nitrogen, can significantly lower its pKa by approximately 2.7 units.[9] This is a powerful tool for mitigating issues associated with high basicity.

  • Gem-Dimethyl: The gem-dimethyl group has a weaker, slightly electron-donating inductive effect and does not significantly alter the pKa of the pyridine nitrogen.

Data Summary: A Quantitative Comparison

The following table summarizes the general trends observed when replacing a gem-dimethyl group with an oxetane ring on a pyridine scaffold. The magnitude of these changes is highly dependent on the specific molecular structure.

Pharmacokinetic ParameterImpact of Oxetane Ring (relative to Gem-Dimethyl)Rationale
Aqueous Solubility Significantly Increased[9][10]Introduction of a polar oxygen atom.
Lipophilicity (LogD) Decreased[9]Replacement of a non-polar group with a more polar one.
Metabolic Stability Generally Increased[9][11]The oxetane ring is more resistant to oxidative metabolism.
Cell Permeability Context-Dependent[4]A balance between reduced lipophilicity and other factors.
Pyridine pKa Decreased (if proximal)[9][12]Strong electron-withdrawing effect of the oxetane oxygen.

Experimental Protocols for Pharmacokinetic Profiling

To empirically determine the pharmacokinetic impact of these structural modifications, a suite of in vitro ADME assays is indispensable.[13] The following are representative protocols for assessing key parameters.

Kinetic Aqueous Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer over time, mimicking physiological conditions.

  • Prepare a high-concentration stock solution of the test compound in DMSO.

  • Add the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration of 200 µM.

  • Incubate the mixture at room temperature with shaking for 24 hours.

  • At various time points (e.g., 1, 4, and 24 hours), take an aliquot and filter it through a 0.45 µm filter plate to remove any precipitate.

  • Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS.

  • Compare the measured concentration to a standard curve to determine the kinetic solubility.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP450 enzymes.

  • Thaw cryopreserved human liver microsomes on ice.

  • Prepare a reaction mixture containing the test compound (1 µM), liver microsomes (0.5 mg/mL), and phosphate buffer (pH 7.4).

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining over time.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: A typical experimental workflow for the in vitro pharmacokinetic profiling of drug candidates.

Conclusion: A Strategic Choice

The decision to employ an oxetane ring or a gem-dimethyl group as a bioisostere on a pyridine scaffold is a strategic one that should be guided by the specific challenges of a drug discovery program. If poor solubility and high metabolic clearance are primary hurdles, the oxetane ring presents a compelling solution. Conversely, if maximizing cell permeability for a highly polar parent molecule is the main objective, the gem-dimethyl group may be more advantageous.

Ultimately, the empirical data generated from well-designed in vitro ADME assays will provide the definitive evidence needed to make an informed decision and guide the optimization of pyridine-based drug candidates toward a more favorable pharmacokinetic profile.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester, a compound of interest in modern drug discovery. As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure—a chlorinated pyridine derivative containing an oxetane ring and a methyl ester—allows for an expert-driven hazard assessment based on well-characterized analogous compounds. The procedures outlined below are based on the known hazards of chlorinated organic compounds, pyridine derivatives, and general best practices for laboratory chemical waste management.

Hazard Assessment and Chemical Profile

6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester is a halogenated heterocyclic compound. Based on its constituent functional groups, we must assume it possesses the following hazards until proven otherwise:

  • Toxicity: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin, potentially causing irritation to the skin, eyes, and respiratory system.[1][2][3]

  • Environmental Hazard: Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life.[1][4] Therefore, this compound must not be released into the environment.[5][6]

  • Reactivity: While generally stable, it should be kept away from strong acids, bases, and oxidizing agents to prevent unwanted reactions.[7]

Property Anticipated Characteristic Rationale / Handling Implication
Physical State Likely a solid at room temperature.Handle as a powder, minimizing dust generation.
Toxicity Potential skin, eye, and respiratory irritant. Harmful if swallowed or inhaled.Requires use of comprehensive Personal Protective Equipment (PPE).[8][9]
Environmental Presumed harmful or toxic to aquatic life with long-lasting effects.Strict prohibition on drain or general waste disposal.[1][4][5]
Disposal Class Hazardous Halogenated Organic Waste.Must be segregated and disposed of through a licensed hazardous waste contractor.[10][11]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, the following PPE is mandatory. This creates a self-validating system of safety, protecting the user from potential exposure.

  • Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[3]

  • Hand Protection: Use nitrile gloves. Given the potential for skin absorption, consider double-gloving. Ensure gloves are compatible with chlorinated organic compounds.[2]

  • Body Protection: A lab coat is required. For handling larger quantities or cleaning spills, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester is that it must be treated as regulated hazardous waste.[12] Under no circumstances should it be disposed of down the drain or in regular trash.[13][14]

Step 1: Waste Classification and Segregation

  • Classify all waste containing this compound (e.g., neat compound, contaminated consumables, solutions) as Hazardous Halogenated Organic Waste .

  • Maintain a dedicated, clearly labeled waste container for this specific waste stream. Do not mix with non-halogenated waste, as this complicates and increases the cost of disposal.[10][15]

Step 2: Containerization

  • Use a container made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene or glass).

  • The container must be in good condition, with a secure, leak-proof screw-top cap.[16]

  • The container must be kept closed at all times, except when adding waste.[15]

Step 3: Labeling

  • Proper labeling is a critical regulatory requirement.[12][13] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester "

    • A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmentally Hazardous").

    • The accumulation start date.

Step 4: Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[12]

  • The storage area must be a secondary containment bin or tray to capture any potential leaks.

  • Store away from incompatible materials, heat sources, and high-traffic areas.[2][13]

Step 5: Final Disposal

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste handover, including completing any required paperwork or manifests.[12]

Diagram: Disposal Workflow

G cluster_0 Preparation & Assessment cluster_1 Waste Handling & Segregation cluster_2 Storage & Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Classify as Halogenated Organic Waste B->C Begin Disposal D Place in a Dedicated, Compatible Waste Container C->D E Securely Cap & Label Container 'HAZARDOUS WASTE' F Store in Secondary Containment in a Satellite Accumulation Area E->F G Arrange Pickup via EHS or Licensed Waste Contractor F->G

Caption: Workflow for the proper disposal of chemical waste.

Emergency Procedures: Spill Management

Accidents can happen. A prepared response is key to mitigating risks.

For a Small Spill (<5 g or <5 mL):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure PPE: Don your full PPE, including respiratory protection if not already in a fume hood.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[17][18] Do not use combustible materials like paper towels for large spills.[10]

  • Collection: Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[18]

  • Decontamination: Clean the spill area thoroughly. A two-step clean is recommended: first with a detergent solution, followed by a rinse with an appropriate solvent (e.g., 70% isopropyl alcohol), collecting all cleaning materials as hazardous waste.[19]

  • Dispose: All contaminated materials (absorbent, gloves, wipes) must be placed in the sealed hazardous waste container.

For a Large Spill (>5 g or >5 mL):

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Alert your supervisor and institutional EHS/emergency response team.

  • SECURE: If safe to do so, close doors to the affected area to contain vapors. Post a warning sign.

  • DO NOT ATTEMPT TO CLEAN: Allow trained emergency responders to handle the cleanup.

Diagram: Spill Response Decision Tree

G Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small < 5g or < 5mL Assess->Small Large > 5g or > 5mL Assess->Large Alert_Small Alert Colleagues Small->Alert_Small Yes Evacuate EVACUATE AREA Large->Evacuate Yes PPE Don Full PPE Alert_Small->PPE Contain Contain with Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Alert_Large Alert EHS/Emergency Response Evacuate->Alert_Large Secure Secure the Area Alert_Large->Secure

Caption: Decision tree for responding to a chemical spill.

By adhering to these protocols, you contribute to a safe and responsible research environment. This structured approach to waste management is not merely about compliance; it is a cornerstone of scientific integrity and professional excellence.

References

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Navigating the Safe Handling of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester (CAS No. 1798295-58-5).[1] As the toxicological properties of this compound have not been exhaustively investigated, a cautious and rigorous approach to safety is paramount. This guide is designed to supplement, not replace, your institution's established safety protocols and a thorough review of the Safety Data Sheet (SDS).

Hazard Identification and Immediate Response

Understanding the potential hazards is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with the following primary concerns.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.
Eye Irritation2AH319: Causes serious eye irritation.
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.
Short-term (acute) aquatic hazard3H402: Harmful to aquatic life.

Signal Word: Warning

In the event of exposure, immediate and appropriate first aid is critical.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or they feel unwell, call a POISON CENTER or doctor.
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin with plenty of soap and water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult an ophthalmologist.
Ingestion If swallowed, have the person drink water (two glasses at most). Consult a physician. Do not induce vomiting.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical.[3] The following PPE is required when handling 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester, particularly in its solid, powdered form.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield.[4][5] This is crucial to prevent contact with the powder, which can cause serious eye irritation.

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are essential.[6] Gloves must be inspected before use and disposed of properly after handling the compound.[7]

  • Respiratory Protection : Due to the risk of respiratory irritation, handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[6] If a fume hood is not available or if dust is generated, a NIOSH-approved particulate respirator should be worn.[7][8]

  • Protective Clothing : A lab coat is required to prevent skin contact.[6] For larger quantities or when there is a significant risk of spillage, impervious clothing may be necessary.[8]

Operational Plan: From Receipt to Use

A systematic workflow ensures that safety is integrated into every step of the handling process.

cluster_0 Receiving and Storage cluster_1 Handling and Preparation cluster_2 Post-Handling Receive Receive Package Inspect Inspect for Damage Receive->Inspect Visually Check Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If Intact FumeHood Work in Fume Hood Store->FumeHood DonPPE Don Appropriate PPE FumeHood->DonPPE Weigh Weigh Compound DonPPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Clean Clean Work Area Dissolve->Clean DoffPPE Doff and Dispose of PPE Clean->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.